2-Bromobenzoic acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H5BrO2 |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
2-bromo-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Clé InChI |
XRXMNWGCKISMOH-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Br)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)Br |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical and Isotopic Characterization of 2-Bromobenzoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and isotopic purity of 2-Bromobenzoic acid-d4, a deuterated analog of 2-Bromobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Data Presentation
The key quantitative data for 2-Bromobenzoic acid and its deuterated form are summarized in the tables below for straightforward comparison.
Table 1: Molecular Weight and Formula
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[1][2] | 199.9473 |
| This compound | C₇HD₄BrO₂ | 205.04 | 203.9724 |
Table 2: Isotopic Purity of Commercial this compound
| Parameter | Value |
| Isotopic Purity (¹H) | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
Experimental Protocols
Accurate determination of molecular weight and isotopic purity is crucial for the application of deuterated compounds in quantitative assays. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Determination of Molecular Weight and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for the precise mass determination of a molecule and for quantifying the distribution of its isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in negative ion mode, as benzoic acids readily deprotonate to form [M-H]⁻ ions.
-
Set the mass spectrometer to a high-resolution mode (resolving power > 10,000) to enable the separation of isotopic peaks.
-
Acquire data over a mass range that encompasses the expected masses of the deuterated and non-deuterated species (e.g., m/z 198-210).
-
-
Data Analysis:
-
From the high-resolution mass spectrum, identify the monoisotopic peaks corresponding to the [M-H]⁻ ions of 2-Bromobenzoic acid (C₇H₄BrO₂⁻, expected m/z 198.9398) and this compound (C₇D₄BrO₂⁻, expected m/z 202.9649).
-
The relative intensity of these peaks is used to calculate the isotopic purity. The isotopic purity is determined by the following equation:
-
Isotopic Purity (%) = [Intensity of d4 peak / (Intensity of d4 peak + Intensity of d0 peak)] x 100
-
-
More advanced analysis can be performed to determine the distribution of d0, d1, d2, d3, and d4 species by examining the intensities of their respective isotopic peaks.
-
Determination of Isotopic Purity by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the level of deuteration by quantifying the residual non-deuterated sites.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a known purity and its ¹H NMR signals should not overlap with any signals from the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) that does not contain residual signals in the regions of interest.
-
-
Instrumentation and Analysis:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the internal standard and the area of the residual ¹H signals in the aromatic region of the this compound spectrum.
-
The isotopic purity (atom % D) can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard of known concentration. The formula for this calculation is:
-
Moles of residual H = (Integral of residual H / Number of residual H) / (Integral of standard / Number of H in standard) x Moles of standard
-
Atom % D = [1 - (Moles of residual H / Total moles of compound)] x 100
-
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent compound, its deuterated analog, and the analytical methods used for their characterization.
Caption: Characterization workflow for this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
An In-Depth Technical Guide to 2-Bromobenzoic acid-d4 for Researchers and Drug Development Professionals
Introduction
2-Bromobenzoic acid-d4 is a deuterated form of 2-Bromobenzoic acid, a versatile building block in organic synthesis. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies. This technical guide provides essential information on the properties, suppliers, and key applications of this compound, with a focus on its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Core Technical Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 2133385-73-4 |
| Molecular Formula | C₇HD₄BrO₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥98 atom % D |
Supplier Information
A variety of chemical suppliers offer this compound, often with differing product specifications and available quantities. Researchers should consult the suppliers' websites and documentation for the most current information.
| Supplier | Product Number (Example) | Purity/Isotopic Enrichment (Typical) | Available Quantities |
| MedChemExpress | HY-Y1138S | 99.72% Purity | Inquire |
| LGC Standards | D-7726 | 98 atom % D | 25mg, 50mg, 100mg |
| Sigma-Aldrich (Merck) | 760536 | 98 atom % D, 99 atom % ¹³C | Custom Packaging |
| BOC Sciences | 137677 | Inquire | Inquire |
Note: Product numbers and available quantities are subject to change. Please verify with the supplier.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis
One of the primary applications of this compound is as an internal standard (IS) for the quantification of 2-Bromobenzoic acid and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Below is a representative protocol for the analysis of a target analyte (e.g., 2-Bromobenzoic acid) in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar halogenated benzoic acids.
1. Materials and Reagents
-
2-Bromobenzoic acid (analyte) standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Preparation of Standard and Internal Standard Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Bromobenzoic acid and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
3. Preparation of Working Solutions
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
For calibration standards and quality control samples, spike with the appropriate analyte working solution. For blank samples, add an equivalent volume of the 50:50 methanol/water mixture.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank matrix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Illustrative)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
2-Bromobenzoic acid: Precursor ion (m/z) 199/201 → Product ion (m/z) 155/157
-
This compound: Precursor ion (m/z) 203/205 → Product ion (m/z) 159/161
-
Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br). The exact product ions should be optimized by direct infusion of the standards.
-
6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for Sample Analysis
Figure 1: Experimental Workflow for LC-MS/MS Analysis (Max Width: 760px)
Logical Relationship of Deuterated Internal Standard Usage
Figure 2: Rationale for Using a Deuterated Internal Standard (Max Width: 760px)
Solubility Profile of 2-Bromobenzoic Acid-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzoic acid-d4, a deuterated analog of 2-Bromobenzoic acid. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document presents the known solubility of the non-deuterated parent compound, 2-Bromobenzoic acid, in various organic solvents. This information serves as a crucial reference point for researchers working with its deuterated counterpart. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided, which can be readily adapted for this compound.
Introduction to Deuteration and Solubility
Deuterium (B1214612), a stable isotope of hydrogen, is increasingly utilized in drug discovery and development to modulate the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. The substitution of hydrogen with deuterium can influence a molecule's physicochemical properties, including its solubility. While the effects of deuteration on solubility are not always predictable, they can arise from subtle changes in intermolecular interactions and crystal lattice energies. Therefore, empirical determination of solubility for deuterated compounds remains a critical step in their characterization.
Quantitative Solubility Data of 2-Bromobenzoic Acid
The following table summarizes the available quantitative solubility data for the non-deuterated 2-Bromobenzoic acid in common organic solvents. These values provide a foundational understanding for solubility studies of this compound.
| Solvent | Solubility (mg/mL) | Notes |
| 95% Ethanol | 100[1][2] | Soluble, forming a clear, colorless to yellow solution.[1][2] |
| Methanol | 50 | Soluble, forming a clear, colorless solution. |
| Diethyl Ether | Slightly Soluble | - |
| Acetone | Soluble[3] | - |
| Chloroform | Soluble[3] | - |
| Hot Water | Slightly Soluble[3] | - |
It is important to note that these values are for the non-deuterated compound and should be used as an estimate for initiating solubility experiments with this compound.
Experimental Protocol for Determining Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method [4]. This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing of the solid and the solvent.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Calculation:
-
The solubility is expressed as the concentration of the solute in the saturated solution, typically in mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.
Caption: A flowchart of the shake-flask solubility method.
Conclusion
References
Spectroscopic Analysis of 2-Bromobenzoic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The introduction of four deuterium (B1214612) atoms onto the aromatic ring of 2-Bromobenzoic acid will have distinct effects on its NMR and mass spectra. The following tables summarize the predicted and known quantitative data for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Data for 2-Bromobenzoic acid-d4
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Notes |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and its chemical shift can be concentration and solvent dependent. |
| Absent | - | - | Aromatic-D | The signals corresponding to the aromatic protons in the non-deuterated compound (typically in the range of 7.2-7.8 ppm) will be absent due to the deuterium substitution. |
Table 2: Comparison of ¹³C-NMR Data for 2-Bromobenzoic acid and Predicted Data for this compound
| Carbon Atom | 2-Bromobenzoic acid Chemical Shift (δ) ppm[1][2] | Predicted this compound Chemical Shift (δ) ppm | Expected Notes |
| C=O | ~169.6 | Slightly shifted from 169.6 | Isotope effects from deuterium may cause a small upfield or downfield shift. |
| C-Br | ~122.0 | Slightly shifted from 122.0 | Isotope effects from deuterium may cause a small upfield or downfield shift. |
| Aromatic C-H/D | ~128.4, 132.1, 133.6, 135.3 | Slightly shifted from these values | Carbons directly bonded to deuterium will likely show a slight upfield shift and may exhibit splitting due to C-D coupling. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Intensity | Notes |
| [M]⁺ | 205 | High | The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound (m/z 201) due to the four deuterium atoms. The presence of the bromine isotope pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) is expected. |
| [M+2]⁺ | 207 | High | Isotopic peak corresponding to the ⁸¹Br isotope. |
| [M-COOH]⁺ | 160/162 | Moderate | Fragmentation pattern showing the loss of the carboxylic acid group. |
The mass spectrum of the non-deuterated 2-bromobenzoic acid shows a prominent molecular ion peak at m/z 200 and 202, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[3][4].
Experimental Protocols
Standard experimental procedures for acquiring NMR and MS data are applicable. The following provides a general methodology.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H-NMR Spectroscopy: The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C-NMR Spectroscopy: This is usually performed on the same instrument. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H-NMR.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques.
-
Electron Ionization (EI): A common technique for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. This technique often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
Conceptual Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
References
synthesis and purification of 2-Bromobenzoic acid-d4
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromobenzoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a proposed synthetic route and purification protocol for this compound. The methodologies are based on established chemical principles and adapted from literature precedents for similar non-deuterated and deuterated aromatic compounds.
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic pathway for this compound is proposed, starting from the readily available benzoic acid. The first step involves exhaustive bromination to produce a polybrominated intermediate, 2,3,4,5-tetrabromobenzoic acid. The subsequent step is a selective reductive dehalogenation using a deuterium (B1214612) source to yield the desired deuterated product.
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetrabromobenzoic Acid
This protocol is adapted from methods for the exhaustive bromination of aromatic compounds.
Materials:
-
Benzoic acid
-
Bromine (Br₂)
-
20% Oleum (fuming sulfuric acid)
-
Sodium bisulfite
-
Ice
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place benzoic acid and 20% oleum.
-
Cool the mixture in an ice bath and slowly add bromine from the dropping funnel with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The crude 2,3,4,5-tetrabromobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
To remove any unreacted bromine, wash the solid with a cold, dilute solution of sodium bisulfite, followed by another wash with cold water.
-
Dry the crude product under vacuum.
Step 2: Synthesis of this compound
This procedure is based on the general method for the deuteration of halogenated benzoic acids.
Materials:
-
2,3,4,5-Tetrabromobenzoic acid
-
Zinc dust (activated)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Acetic acid-d4 (CD₃COOD, 99.5 atom % D)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend 2,3,4,5-tetrabromobenzoic acid in a mixture of deuterium oxide and acetic acid-d4.
-
Add activated zinc dust portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.
-
After the addition of zinc is complete, continue stirring at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the residue with a small amount of D₂O.
-
Acidify the filtrate with a small amount of DCl (if necessary) and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is crucial to obtain a high-purity compound suitable for research and development. Recrystallization is a common and effective method.[1][2]
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Recrystallization Protocol
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deuterium oxide (D₂O)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add hot D₂O dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/D₂O mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes key quantitative data for this compound and its non-deuterated analog for comparison.
| Parameter | 2-Bromobenzoic acid | This compound |
| Molecular Formula | C₇H₅BrO₂ | C₇HD₄BrO₂ |
| Molecular Weight | 201.02 g/mol | 205.04 g/mol |
| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder |
| Melting Point | 147-150 °C | Expected to be similar to the non-deuterated compound |
| Purity (typical) | >98% | >98% (after purification) |
| Deuterium Incorporation | N/A | >98 atom % D (expected) |
| ¹H NMR (CDCl₃, δ) | 8.00 (m, 1H), 7.72 (m, 1H), 7.47–7.34 (m, 2H) | Expected to show the absence of aromatic proton signals |
| MS (ESI-) m/z | 199/201 [M-H]⁻ | Expected: 203/205 [M-H]⁻ |
References
Stability and Storage of 2-Bromobenzoic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobenzoic acid-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings.
Introduction
This compound is the deuterated form of 2-Bromobenzoic acid, a versatile building block in the synthesis of various nitrogen heterocycles and other complex organic molecules. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies. Ensuring the chemical stability of this compound is paramount to obtaining accurate and reproducible experimental results.
Chemical Stability and Degradation
Under normal laboratory conditions, this compound is a stable compound. However, like its non-deuterated analog, it is susceptible to degradation under certain conditions.
Incompatibilities: To prevent degradation, avoid contact with the following:
-
Strong oxidizing agents
-
Finely divided metals
Hazardous Decomposition Products: Exposure to excessive heat or fire can lead to the formation of hazardous decomposition products, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen bromide (HBr)
Recommended Storage Conditions
Proper storage is essential to maintain the quality and extend the shelf-life of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Container |
| Solid (Powder) | -20°C | 3 years | Tightly sealed, light-resistant container |
| 4°C | 2 years | Tightly sealed, light-resistant container | |
| In Solvent | -80°C | 6 months | Tightly sealed vial, protected from light |
| -20°C | 1 month | Tightly sealed vial, protected from light |
Table 1: Recommended Storage Conditions for this compound.[1][2]
General Storage Guidelines:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use to prevent moisture absorption.[3][4][5]
-
Protect from direct sunlight and strong light sources.[4]
-
Avoid repeated freeze-thaw cycles when in solution.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial to determine the re-test period and shelf-life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.
Materials:
-
At least three batches of this compound.
-
Climate-controlled stability chambers.
-
Appropriate container closure systems (e.g., amber glass vials with PTFE-lined caps).
Methodology:
-
Sample Preparation: Aliquot samples from each batch into the designated container closure systems.
-
Storage Conditions: Place the samples in stability chambers set to the conditions outlined in Table 2.
-
Testing Frequency: Withdraw samples at the specified time points for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 2: ICH Recommended Storage Conditions for Stability Testing.
Illustrative Purity Assessment by HPLC
The following table presents hypothetical data from a stability study of this compound, demonstrating how purity might be tracked over time.
| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance |
| 0 | - | 99.8 | White crystalline solid |
| 3 | 25°C / 60% RH | 99.7 | No change |
| 6 | 25°C / 60% RH | 99.7 | No change |
| 12 | 25°C / 60% RH | 99.6 | No change |
| 3 | 40°C / 75% RH | 99.5 | No change |
| 6 | 40°C / 75% RH | 99.2 | No change |
Table 3: Illustrative Stability Data for this compound.
Visualization of Workflows
Logical Workflow for Handling and Storage
The following diagram illustrates the key decision points and procedures for the proper handling and storage of this compound.
Caption: Workflow for handling and storage of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the process for conducting a formal stability study of this compound based on established guidelines.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]
Deconstructing the Certificate of Analysis for 2-Bromobenzoic acid-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like 2-Bromobenzoic acid-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the data and experimental protocols typically presented in a CoA for this compound, ensuring its suitability for rigorous research and development applications.
Compound Identification and Specifications
The initial section of a CoA provides fundamental information about the compound.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | o-Bromobenzoic acid-d4 |
| CAS Number | 2133385-73-4[1] |
| Molecular Formula | C₇HD₄BrO₂[1] |
| Molecular Weight | 205.04 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2] |
Quantitative Analysis: Purity and Isotopic Enrichment
This section is paramount as it details the chemical and isotopic purity of the material, which are critical for its use as an internal standard or in metabolic studies.
Chemical Purity
Chemical purity assesses the presence of any non-deuterated or other chemical impurities.
| Test | Method | Specification | Result |
| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |
| Purity by GC-MS | GC-MS | ≥98.0% | 99.8% |
Isotopic Purity
Isotopic purity, or isotopic enrichment, quantifies the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. It is a crucial parameter for applications relying on mass differentiation.
| Test | Method | Specification | Result |
| Isotopic Purity | ¹H NMR / ¹³C NMR | ≥98 atom % D | 99.2 atom % D |
| Deuterium Incorporation | Mass Spectrometry | Report Value | d₄: 99.2%, d₃: 0.7%, d₂: 0.1%, d₁: <0.1%, d₀: <0.1% |
Analysis of Impurities
The CoA also details the analysis of potential impurities that could interfere with experimental results.
Residual Solvents
Residual solvents are organic volatile impurities used or produced in the manufacturing process.[3] Their levels are strictly controlled.
| Test | Method | Specification (ICH Q3C Limits) | Result |
| Residual Solvents | Headspace GC-MS | Class 1, 2, and 3 solvents below ICH limits | Complies |
Elemental Impurities
| Test | Method | Specification | Result |
| Heavy Metals | ICP-MS | ≤10 ppm | <5 ppm |
Water Content
| Test | Method | Specification | Result |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |
Experimental Protocols
Detailed methodologies ensure the reproducibility and validity of the analytical results.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 230 nm.
-
Procedure : A solution of this compound is prepared in the mobile phase, injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Residual Solvents
-
Instrumentation : Agilent 7890B GC with 5977A MSD or equivalent.[4]
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium.
-
Injection : Split/splitless inlet. For residual solvents, a headspace autosampler is used.[3][5]
-
Oven Program : A temperature gradient is used to separate compounds based on their boiling points.
-
MS Detection : Electron Ionization (EI) with a mass range of m/z 35-500.
-
Procedure : For chemical purity, a derivatized sample is injected. For residual solvents, the sample is heated in a sealed vial to release volatile solvents into the headspace, which is then injected into the GC-MS.[6] Identification is based on retention time and mass spectrum comparison to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment and confirming the positions of deuterium atoms.[7][8]
-
Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Nuclei Observed : ¹H and ¹³C.
-
Procedure :
-
¹H NMR : The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. The integral of the remaining proton signals is compared to a known internal standard to quantify the isotopic purity.
-
¹³C NMR : The spectrum provides information on the carbon skeleton and can be used to confirm the structure of the molecule.
-
Mass Spectrometry for Deuterium Incorporation
-
Instrumentation : High-resolution mass spectrometer (e.g., LC-TOF or Q-TOF).
-
Ionization : Electrospray Ionization (ESI) in negative mode.
-
Procedure : The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative intensities of the isotopic peaks (d₀ to d₄) are used to calculate the percentage of each deuterated species.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals
-
Instrumentation : Agilent 7900 ICP-MS or equivalent.
-
Procedure : The sample is digested in acid and introduced into the ICP-MS. The instrument atomizes and ionizes the sample, and the mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio, allowing for the detection of trace metals at parts-per-billion (ppb) levels.
Karl Fischer Titration for Water Content
-
Instrumentation : Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.
-
Procedure : A known amount of the sample is dissolved in a Karl Fischer solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated based on the amount of reagent consumed.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process and the relationship between the various analytical tests.
Caption: Quality control workflow from sample receipt to final release.
Caption: Relationship between analytical tests and overall purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cms.agr.wa.gov [cms.agr.wa.gov]
- 5. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromobenzoic acid-d4 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Bromobenzoic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-Bromobenzoic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric ionization.[1][2]
Introduction to 2-Bromobenzoic Acid and the Principle of Isotope Dilution Mass Spectrometry
2-Bromobenzoic acid is a halogenated aromatic carboxylic acid that can be found as a metabolite of various brominated compounds or used as a building block in chemical synthesis. Accurate quantification of this analyte in complex matrices such as plasma or urine is crucial for toxicological studies, environmental monitoring, and pharmacokinetic analysis.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[1] this compound is an ideal internal standard for 2-Bromobenzoic acid because it is chemically identical to the analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[1] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in the presence of significant matrix effects.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of 2-Bromobenzoic acid in human plasma using this compound as an internal standard. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
2.1. Materials and Reagents
-
2-Bromobenzoic acid (analytical standard, >98% purity)
-
This compound (isotopic purity >98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a reputable supplier)
-
Pipettes, centrifuge tubes, and other standard laboratory equipment
2.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Bromobenzoic acid and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve and Quality Controls): Prepare a series of dilutions from the Analyte Stock Solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples (e.g., 3, 30, 800 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution in a 50:50 (v/v) mixture of methanol and water.
2.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1][3][4][5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for blank samples, to which 20 µL of the 50:50 methanol:water mixture should be added).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
The following are suggested starting conditions. Method optimization is recommended.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.5. Predicted MRM Transitions
The following are predicted MRM transitions for 2-Bromobenzoic acid and its deuterated internal standard. These should be confirmed and optimized by infusing the individual compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Bromobenzoic acid | 199/201 ([M-H]⁻) | 155/157 ([M-H-CO₂]⁻) | 15-25 (to be optimized) |
| This compound | 203/205 ([M-H]⁻) | 159/161 ([M-H-CO₂]⁻) | 15-25 (to be optimized) |
Note: The two m/z values for the precursor and product ions are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Data Presentation and Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).[3][6] The following tables present expected performance characteristics based on data from structurally analogous compounds.[7] These tables should be used as a guide for the validation of the method for 2-Bromobenzoic acid.
Table 1: Expected Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to potential protein binding. |
| Matrix Effect | 90 - 115% | A deuterated internal standard is expected to minimize the matrix effect. |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Expected Performance in Human Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and other organic content. |
| Linearity (r²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Visualizations
Diagram 1: Experimental Workflow for Sample Analysis
A schematic of the experimental workflow from sample preparation to data analysis.
Diagram 2: Principle of Internal Standard Correction
Illustration of how an internal standard corrects for variations throughout the analytical process.
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis | MDPI [mdpi.com]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Bromobenzoic Acid in Human Plasma using a Validated LC-MS/MS Method with 2-Bromobenzoic acid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromobenzoic acid is a compound of interest in various fields, including pharmaceutical and environmental analysis. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Bromobenzoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Bromobenzoic acid-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] The protocol outlined below is suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Experimental Protocols
1. Materials and Reagents
-
2-Bromobenzoic acid (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-Bromobenzoic acid and this compound in methanol to obtain final concentrations of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Bromobenzoic acid primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
4. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[1]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3]
Table 1: Mass Spectrometry Parameters
| Parameter | 2-Bromobenzoic acid | This compound |
| Precursor Ion (m/z) | 199.0 | 203.0 |
| Product Ion (m/z) | 155.0 | 159.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -15 | -15 |
| Declustering Potential (V) | -40 | -40 |
Data Presentation: Quantitative Results
The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 2: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 2-Bromobenzoic acid | 1 - 1000 | >0.995 |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LLOQ | 1 | <15% | <15% | ±20% |
| LQC | 3 | <10% | <10% | ±15% |
| MQC | 100 | <10% | <10% | ±15% |
| HQC | 800 | <10% | <10% | ±15% |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-Bromobenzoic acid.
Caption: Logical flow of LC-MS/MS method development.
References
Application Notes and Protocols for 2-Bromobenzoic Acid-d4 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Bromobenzoic acid-d4 as an internal standard for the quantitative analysis of target analytes in environmental water and soil samples. The inclusion of a deuterated internal standard is a critical component of robust analytical method development, particularly for complex matrices encountered in environmental testing. By mimicking the chemical behavior of the analyte of interest, this compound compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reliable data.
The methodologies outlined below are based on established principles of environmental analysis utilizing deuterated internal standards in conjunction with mass spectrometry. While specific performance data for this compound is not widely published, the provided quantitative data for a structurally similar compound, 4-Chlorobenzoic acid-d4, in a water matrix serves as a reliable proxy for expected performance.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the expected analytical performance when using a deuterated benzoic acid derivative as an internal standard in environmental sample analysis. This data is derived from studies on analogous compounds and should be considered as a baseline for method validation with this compound.
Table 1: Expected Performance in Water Sample Analysis
| Parameter | Expected Value | Comments |
| Recovery | 80 - 120% | Recovery can be influenced by the extraction method and the physicochemical properties of the target analyte. |
| Matrix Effect | 85 - 115% | Deuterated standards significantly mitigate ion suppression or enhancement from co-eluting matrix components. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification across a range of analyte concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/L | Dependent on instrument sensitivity, sample volume, and the specific target analyte. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 20% | Reflects the closeness of the measured value to the true value in a complex matrix. |
Table 2: Expected Performance in Soil Sample Analysis
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Soil matrix complexity can lead to greater variability in extraction efficiency. |
| Matrix Effect | 80 - 120% | The diverse organic and inorganic content of soil can lead to more pronounced matrix effects. |
| Linearity (R²) | ≥ 0.99 | Crucial for reliable quantification in heterogeneous soil samples. |
| Limit of Quantification (LOQ) | 1 - 50 µg/kg | Dependent on extraction efficiency, sample size, and instrumentation. |
| Precision (%RSD) | < 20% | Higher variability may be acceptable for complex solid matrices. |
| Accuracy (%Bias) | ± 25% | Wider acceptance criteria may be necessary due to the inherent complexity of soil matrices. |
Experimental Protocols
Protocol 1: Analysis of Target Analytes in Water Samples using this compound Internal Standard
This protocol describes the use of Solid-Phase Extraction (SPE) for the extraction and concentration of target analytes from water samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction (SPE)
-
Sample Filtration: Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidification: Adjust the pH of the filtered sample to < 3 with a suitable acid (e.g., formic acid or sulfuric acid) to ensure acidic analytes are in their neutral form.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the water sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3).
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of acidified deionized water to remove interfering polar compounds.
-
Analyte Elution: Elute the target analytes and the internal standard from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically suitable for acidic compounds like benzoic acid derivatives.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both the target analyte(s) and this compound.
Protocol 2: Analysis of Target Analytes in Soil Samples using this compound Internal Standard
This protocol details a solvent extraction method for isolating target analytes from soil samples, followed by clean-up and LC-MS/MS analysis.
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Sample Weighing: Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the soil sample.
-
Extraction:
-
Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water or acetone (B3395972) and hexane).
-
Vortex the sample for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional): For improved recovery, repeat the extraction step with a fresh portion of solvent and combine the supernatants.
-
Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. Add a suitable solvent for the clean-up step.
2. Extract Clean-up (Dispersive SPE - dSPE)
-
To the concentrated extract, add a dSPE clean-up salt mixture (e.g., containing C18 sorbent and anhydrous magnesium sulfate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Collect the supernatant for analysis.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions will generally be similar to those described in Protocol 1. Method optimization for the specific target analytes and soil matrix may be required.
Mandatory Visualization
Caption: General workflow for environmental sample analysis using a deuterated internal standard.
Application of 2-Bromobenzoic Acid-d4 in Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, offering unparalleled precision in the study of pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME).[1][2][3] 2-Bromobenzoic acid-d4, the deuterated analog of 2-Bromobenzoic acid, serves as a valuable tool in these studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for its differentiation from the endogenous or unlabeled compound without significantly altering its chemical properties.[4] This key feature enables its use as an internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways.[1][5][6] Deuteration can also intentionally alter metabolic profiles, a strategy employed to enhance a drug's pharmacokinetic properties.[4][7]
This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research, with a focus on its application in metabolic studies and as an internal standard in bioanalytical methods.
Application 1: Elucidation of Metabolic Pathways
The metabolism of xenobiotics, including drugs and environmental compounds, is a critical determinant of their efficacy and toxicity. Understanding the metabolic fate of a compound is a key aspect of drug development. Stable isotope labeling is a powerful technique to trace and identify metabolites.[1][2] Studies on the non-deuterated 2-Bromobenzoic acid have shown that it undergoes extensive metabolism.[8]
In Vitro Metabolism of 2-Bromobenzoic Acid
In vitro studies using rat hepatocytes have demonstrated that 2-Bromobenzoic acid is metabolized, with the primary metabolite being the glycine (B1666218) conjugate.[5] Ester glucuronide conjugates are also formed but to a lesser extent.[8] By using this compound, researchers can precisely track the formation of these deuterated metabolites, confirming the metabolic pathways and potentially identifying novel or unexpected biotransformations.
Table 1: In Vitro Metabolism of 2-Bromobenzoic Acid in Rat Hepatocytes [5]
| Compound | Initial Concentration (µg/mL) | Concentration after 4h (µg/mL) | Major Metabolite | Metabolite Concentration after 4h (µg/mL) |
| 2-Bromobenzoic acid | 2.5 | Not specified | Glycine conjugate | Not specified |
| 4-Bromobenzoic acid | 2.2 | 0.7 | Glycine conjugate | 1.85 |
Note: Specific quantitative data for the 2-isomer was not provided in the same format as the 4-isomer in the source.
In Vivo Metabolism of 2-Bromobenzoic Acid
In vivo studies in bile-duct-cannulated rats have confirmed that 2-, 3-, and 4-bromobenzoic acids are extensively metabolized, with the glycine conjugate being the major metabolite identified in both urine and bile.[8] The unchanged parent compounds constituted only a minor portion of the excreted material. These studies highlight the importance of conjugation reactions in the clearance of brominated benzoic acids. The use of this compound in such in vivo studies would facilitate the unequivocal identification and quantification of its metabolites in complex biological matrices.
Table 2: Excretion of Bromine after Intraperitoneal Administration of Bromobenzoic Acids (50 mg/kg) to Rats [8]
| Compound | % of Dose in Urine (48h) | % of Dose in Bile (48h) | Total % Excreted (48h) |
| 2-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |
| 3-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |
| 4-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |
Note: The source provides a combined range for all three isomers.
Experimental Protocol: In Vitro Metabolism in Hepatocytes
This protocol is adapted from studies on bromobenzoic acids.[5]
1. Materials:
- This compound
- Freshly isolated rat hepatocytes
- Incubation buffer (e.g., Hanks' balanced salt solution with NaHCO3 and MgCl2)
- 7-ethoxycoumarin (B196162) (positive control)
- Ice-cold ethanol
- High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
- Dilute the hepatocyte suspension with incubation buffer to a final concentration of approximately 2 million cells/mL.
- Add 4 mL of the cell suspension to incubation flasks.
- Place the flasks in a shaking water bath at 37°C to equilibrate.
- Add the this compound working solution to the flasks to achieve the desired final concentration (e.g., 2.5 µg/mL).
- Prepare control incubations: one with the compound and buffer only (no cells), and another with hepatocytes and a model substrate like 7-ethoxycoumarin to verify metabolic activity.
- At various time points (e.g., 0, 1, 2, 4 hours), withdraw 0.5 mL aliquots from each flask.
- Immediately stop the metabolic reaction by adding an equal volume of ice-cold ethanol.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS to identify and quantify the parent compound and its metabolites.
"2-Bromobenzoic_acid_d4" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Glycine_Conjugate_d4" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ester_Glucuronide_d4" [fillcolor="#FBBC05", fontcolor="#202124"];
"2-Bromobenzoic_acid_d4" -> "Glycine_Conjugate_d4" [label="Glycine Conjugation (Major)"];
"2-Bromobenzoic_acid_d4" -> "Ester_Glucuronide_d4" [label="Glucuronidation (Minor)"];
}
Application 2: Internal Standard for Quantitative Bioanalysis
In pharmacokinetic studies, accurate and precise quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays.[2][3] this compound is an ideal internal standard for the quantification of unlabeled 2-Bromobenzoic acid or structurally similar compounds. It co-elutes with the analyte during chromatography and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for analytical variability.[2]
Experimental Protocol: Quantitative Analysis of 2-Bromobenzoic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative method adapted from general bioanalytical method validation guidelines and protocols for similar compounds.[2][3][9]
1. Materials:
- Human plasma (blank)
- 2-Bromobenzoic acid (analyte)
- This compound (internal standard, IS)
- Acetonitrile (B52724) (protein precipitation agent)
- Formic acid
- Methanol
- Water (HPLC grade)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
2. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
- Working Solutions:
- Prepare a series of analyte working solutions by diluting the analyte stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.
- Prepare an IS working solution (e.g., 1 µg/mL) by diluting the IS stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution to all samples except for the blank matrix.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions (Illustrative):
- LC System:
- Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- MS/MS System (Negative Ion Mode):
- Ionization: Electrospray Ionization (ESI)
- MRM Transitions:
- 2-Bromobenzoic acid: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
- This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ to its corresponding product ion. The precursor and product ions will be 4 Da higher than the unlabeled analyte.
Table 3: Representative Performance Metrics for a Bioanalytical Method Using a Deuterated Internal Standard [9]
| Parameter | Expected Value | Rationale |
| Linearity (r²) | ≥ 0.99 | Ensures a proportional relationship between concentration and response over the calibration range. |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Reflects the closeness of the measured concentration to the true concentration. |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Indicates the reproducibility of the measurements. |
| Recovery | 85 - 115% | Measures the efficiency of the extraction process. |
| Matrix Effect | 85 - 115% | Assesses the impact of matrix components on ionization. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
This compound is a versatile and powerful tool for pharmacokinetic studies. Its primary applications include serving as a tracer to investigate metabolic pathways, particularly conjugation reactions, and acting as an ideal internal standard for the accurate and precise quantification of the parent compound or its analogs in complex biological matrices. The protocols and data presented herein provide a framework for researchers to effectively incorporate this compound into their drug development programs, ultimately contributing to a more thorough understanding of a compound's pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. fda.gov [fda.gov]
- 7. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Derivatized Acids by GC-MS Using 2-Bromobenzoic acid-d4 as an Internal Standard
Abstract
This application note details a robust protocol for the quantitative analysis of organic acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance volatility and improve chromatographic separation, the acids are derivatized via silylation. The method incorporates 2-Bromobenzoic acid-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in implementing this methodology.
Introduction
Organic acids are crucial intermediates in a multitude of metabolic pathways. Their accurate quantification in biological samples is essential for diagnosing metabolic disorders, monitoring disease progression, and in various stages of drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[1]
However, the inherent polarity and low volatility of many organic acids, particularly carboxylic acids, make their direct analysis by GC challenging, often resulting in poor peak shape and low sensitivity.[2] Chemical derivatization is a necessary step to convert these polar analytes into more volatile and thermally stable forms suitable for GC analysis.[1][2] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is one of the most common and effective derivatization techniques for compounds containing carboxyl, hydroxyl, amino, or thiol groups.[3][4][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used due to their high reactivity and the volatile nature of their byproducts.[3]
For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[1] An ideal internal standard mimics the analyte's chemical behavior throughout the entire analytical process, from extraction to detection. This compound is an excellent choice as an internal standard for the analysis of various aromatic and aliphatic carboxylic acids. This document provides a comprehensive protocol for the silylation and subsequent GC-MS analysis of organic acids using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Standard compounds of the organic acids of interest.
-
Internal Standard (IS): this compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvents: Pyridine (B92270) (anhydrous), Ethyl Acetate (B1210297) (GC grade), Hexane (GC grade).
-
Sample Matrix: e.g., Human plasma, urine, or cell culture media.
-
Equipment: Vortex mixer, centrifuge, heating block or oven, GC-MS system.
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., 200 µL of plasma or urine) in appropriate tubes.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 20 µL of a 100 µg/mL solution in methanol) to each sample, calibrator, and quality control sample at the very beginning of the process.
-
Acidification: Acidify the sample by adding 50 µL of 2M HCl to protonate the carboxylate salts.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[5]
Derivatization Procedure (Silylation)
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to enhance the reactivity of the BSTFA.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the mixture at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[6]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. A 1 µL aliquot of the derivatized sample is typically injected.
GC-MS Instrumental Parameters
The following parameters are provided as a typical starting point and should be optimized for the specific instrument and analytes of interest.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[7]
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 170°C.
-
Ramp 2: 15°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
Data Presentation
Quantitative data should be summarized for clarity. The tables below are illustrative examples of the data that would be generated using this protocol.
Table 1: Illustrative GC-MS SIM Parameters for Derivatized Acids. The TMS derivative of this compound is expected to have one TMS group replacing the acidic proton. The mass of a TMS group is 73. The molecular weight of this compound is 205.0 g/mol . Therefore, the TMS derivative will have a molecular weight of 278.0 g/mol . The quantifier and qualifier ions are selected based on the fragmentation pattern of the derivatized compounds.
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Lactic Acid | 2-TMS | 9.8 | 117 | 191 | 219 |
| Succinic Acid | 2-TMS | 14.2 | 247 | 147 | 262 |
| Benzoic Acid | 1-TMS | 15.5 | 179 | 194 | 135 |
| This compound (IS) | 1-TMS | 16.8 | 263 | 265 | 204 |
| Phenylacetic Acid | 1-TMS | 17.1 | 193 | 208 | 91 |
| Citric Acid | 4-TMS | 22.5 | 273 | 347 | 465 |
Table 2: Illustrative Calibration Curve Data for Benzoic Acid. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
| Concentration (µg/mL) | Analyte Area (Benzoic Acid) | IS Area (2-BB-d4) | Area Ratio (Analyte/IS) |
| 1.0 | 45,150 | 498,500 | 0.091 |
| 5.0 | 230,500 | 505,200 | 0.456 |
| 10.0 | 465,200 | 510,100 | 0.912 |
| 25.0 | 1,150,800 | 501,500 | 2.295 |
| 50.0 | 2,310,000 | 495,300 | 4.664 |
| 100.0 | 4,550,600 | 499,800 | 9.105 |
| Linearity (R²) | 0.9995 |
Workflow Visualization
The overall experimental workflow is depicted in the diagram below, providing a clear, step-by-step visual guide from sample receipt to final data analysis.
Caption: Experimental workflow for GC-MS analysis of derivatized acids.
Conclusion
The protocol described provides a reliable and robust method for the quantification of organic acids in complex biological matrices. The use of silylation derivatization significantly improves the chromatographic properties of the analytes, while the incorporation of this compound as an internal standard ensures high accuracy and precision. This method is highly suitable for applications in clinical diagnostics, metabolomics research, and pharmaceutical development.
References
- 1. metbio.net [metbio.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: 2-Bromobenzoic acid-d4 for Metabolomics Profiling of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding the intricate biochemical pathways that underpin health and disease.[1][2] The study of aromatic compounds is of particular interest as they encompass a wide range of endogenous metabolites, dietary components, and xenobiotics, including drugs and environmental toxins.[1] Accurate and precise quantification of these aromatic compounds is crucial for biomarker discovery, drug development, and understanding metabolic fates.
Stable isotope-labeled internal standards are indispensable for achieving high-quality quantitative data in mass spectrometry-based metabolomics.[3][4] Deuterated compounds, such as 2-Bromobenzoic acid-d4, serve as ideal internal standards because they are chemically almost identical to their unlabeled counterparts but are distinguishable by their mass-to-charge ratio (m/z).[3] This allows for the correction of variability during sample preparation and analysis, leading to improved accuracy and precision.[3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the targeted and untargeted metabolomics profiling of aromatic compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Benefits of Using this compound
-
Improved Accuracy and Precision: As a stable isotope-labeled internal standard, this compound co-elutes with structurally similar aromatic analytes, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[3]
-
Confident Identification: The known mass shift between the deuterated standard and the corresponding unlabeled analyte aids in the confident identification of target compounds in complex biological matrices.[3]
-
Versatility: The physicochemical properties of this compound make it a suitable internal standard for a range of aromatic acids and other related metabolites.
Experimental Workflow Overview
The general workflow for utilizing this compound in metabolomics profiling involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for metabolomics profiling using this compound.
Protocols
Protocol 1: Sample Preparation for Plasma Metabolomics
This protocol describes the extraction of aromatic metabolites from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (10 µg/mL in methanol)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for the chromatographic separation and mass spectrometric detection of aromatic compounds. Optimization may be required for specific analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 203.9 | 124.0 | 15 |
| 2-Bromobenzoic acid | 200.9 | 121.0 | 15 |
| Example Aromatic Acid | [M-H]⁻ | Fragment Ion | Optimized Value |
Note: The m/z values for 2-Bromobenzoic acid and its deuterated analog are based on the bromine isotopes (⁷⁹Br and ⁸¹Br). The transitions provided are for the most abundant isotope. It is important to monitor both isotopic transitions for bromine-containing compounds.
Data Presentation
The use of this compound allows for the reliable quantification of aromatic compounds across different samples. The following tables illustrate how quantitative data can be presented.
Table 1: Representative Quantitative Results for Aromatic Acids in Plasma
| Analyte | Control Group (µM) (Mean ± SD, n=10) | Treatment Group (µM) (Mean ± SD, n=10) | p-value |
| Benzoic Acid | 1.2 ± 0.3 | 2.5 ± 0.6 | <0.01 |
| Phenylacetic Acid | 0.8 ± 0.2 | 1.9 ± 0.5 | <0.01 |
| 4-Hydroxybenzoic Acid | 3.5 ± 0.9 | 7.1 ± 1.5 | <0.001 |
Table 2: Method Validation Parameters
| Parameter | 2-Bromobenzoic acid | Benzoic Acid | Phenylacetic Acid |
| Linearity (R²) | >0.995 | >0.998 | >0.997 |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 8 ng/mL |
| Intra-day Precision (%RSD) | <5% | <6% | <7% |
| Inter-day Precision (%RSD) | <8% | <9% | <10% |
| Recovery (%) | 95-105% | 92-103% | 90-108% |
| Matrix Effect (%) | 98-102% | 95-105% | 93-107% |
Signaling Pathway and Logical Relationships
The metabolism of aromatic compounds can be complex, involving various enzymatic pathways. The following diagram illustrates a simplified overview of xenobiotic aromatic acid metabolism.
References
Application Note: Determination of Acidic Pesticide Residues in Food Matrices using 2-Bromobenzoic acid-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The extensive use of pesticides in modern agriculture necessitates robust and reliable analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance. Acidic pesticides, a class that includes many widely used herbicides such as phenoxyalkanoic acids, represent a significant analytical challenge due to their polarity and potential for matrix effects in complex food samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for multi-residue pesticide analysis.[1]
To enhance the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is a well-established practice.[2] Isotope Dilution Mass Spectrometry (IDMS) effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.[3] 2-Bromobenzoic acid-d4, a deuterated analog of 2-bromobenzoic acid, serves as an excellent internal standard for the analysis of acidic pesticides, as its chemical properties closely mimic those of many target analytes. This application note provides a detailed protocol for the determination of acidic pesticide residues in various food matrices using a modified QuEChERS method with this compound as an internal standard, followed by LC-MS/MS analysis.
Principle
This method employs a modified QuEChERS protocol for the extraction of acidic pesticides from homogenized food samples. A known amount of this compound is added as an internal standard at the beginning of the sample preparation process. The pesticides and the internal standard are extracted from the sample matrix into an organic solvent (acetonitrile) facilitated by a salting-out effect. A dispersive solid-phase extraction (d-SPE) step is then used for cleanup to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, and the target pesticides are quantified by comparing their peak areas to that of the deuterated internal standard.
Target Analytes
This method is suitable for the analysis of a variety of acidic pesticides, including but not limited to:
-
Phenoxyalkanoic acids: 2,4-D, MCPA, MCPP, Dichlorprop
-
Benzoic acids: Dicamba, Chloramben
-
Other acidic pesticides: Bentazon, Picloram, Clopyralid
Experimental Protocols
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
This compound solution (1 µg/mL in acetonitrile)
-
Pesticide standard solutions
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables). For dry samples, add a sufficient amount of water to rehydrate before homogenization.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known volume of the this compound internal standard solution to achieve a final concentration of 50 ng/mL in the final extract.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Electrospray ionization in negative ion mode (ESI-) with Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each pesticide and the internal standard should be optimized.
Data Presentation
The following table presents illustrative quantitative data for the recovery and precision of selected acidic pesticides in a spiked tomato matrix at 10 µg/kg. This data is representative of the performance expected from this method.
| Pesticide | Spiking Level (µg/kg) | Mean Recovery (%)[4] | Relative Standard Deviation (RSD, %)[4] |
| 2,4-D | 10 | 95 | 6.8 |
| MCPA | 10 | 92 | 7.2 |
| Dicamba | 10 | 98 | 5.5 |
| Bentazon | 10 | 89 | 8.1 |
| Picloram | 10 | 93 | 6.5 |
Visualization
Caption: Experimental workflow for pesticide residue analysis.
Discussion
The use of this compound as an internal standard in the analysis of acidic pesticides provides a reliable method for accurate quantification in complex food matrices. The deuterated standard co-elutes with or elutes very close to many acidic pesticides, ensuring that it experiences similar matrix effects and ionization suppression or enhancement, thus providing effective correction. The modified QuEChERS protocol is a rapid and efficient sample preparation technique that requires minimal solvent and glassware.[5] The d-SPE cleanup step with PSA and C18 is crucial for removing interfering compounds such as organic acids, sugars, and lipids, which are often present in food samples and can negatively impact the LC-MS/MS analysis.
Method validation should be performed for each specific food matrix to ensure that the method meets the required performance criteria for linearity, accuracy, precision, and limits of quantification (LOQs), in accordance with regulatory guidelines. It is important to optimize the MS/MS parameters for each target analyte and the internal standard to achieve the best sensitivity and selectivity.
Conclusion
This application note provides a comprehensive protocol for the determination of acidic pesticide residues in food matrices using this compound as an internal standard with a modified QuEChERS sample preparation method and LC-MS/MS analysis. The method is robust, accurate, and suitable for high-throughput laboratory settings, aiding in the effective monitoring of pesticide residues in the food supply.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low recovery of deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of deuterated internal standards?
Low recovery of deuterated internal standards can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This is a prevalent issue in complex biological matrices.[2]
-
Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix along with the target analyte.[1] This can be due to suboptimal extraction parameters or inappropriate selection of the extraction method.
-
Inconsistent Sample Preparation: Variations in manual or automated sample preparation steps can lead to inconsistent recovery of the internal standard across different samples.[1]
-
Instability of the Deuterated Standard: Deuterium (B1214612) atoms can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange.[3][4] This is more likely if the deuterium labels are on chemically labile positions.[3]
-
Chromatographic Issues: Poor co-elution of the deuterated internal standard with the analyte can lead to differential matrix effects, where each compound is affected differently by ion suppression or enhancement.[5][6]
Q2: How can I determine if matrix effects are causing low internal standard recovery?
A post-extraction addition experiment is a standard method to evaluate the impact of matrix effects.[3][7] This involves comparing the signal of the internal standard in a clean solvent to its signal in a sample matrix extract to which the standard has been added after the extraction process.
Q3: My deuterated internal standard and analyte are not co-eluting perfectly. Why is this happening and how can I fix it?
This phenomenon is often attributed to the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a shift in retention time, particularly in reversed-phase chromatography.[2][5][6] To address this, you can try optimizing the chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[7] In some cases, using a column with lower resolution might help the peaks to overlap.[6][7]
Q4: Could the purity of my deuterated internal standard be the issue?
Yes, the isotopic and chemical purity of the deuterated standard are critical.[3] If the standard contains a significant amount of the non-labeled analyte, it can lead to artificially high measurements.[3][7] Always verify the certificate of analysis from your supplier for isotopic and chemical purity specifications.[3]
Q5: What is isotopic exchange and how can I test for it?
Isotopic exchange, or back-exchange, is the replacement of deuterium atoms on your internal standard with protons from the surrounding environment (e.g., sample matrix, solvents).[3][4] This can lead to a decrease in the deuterated internal standard signal and an increase in the signal of the unlabeled analyte.[3] To test for this, you can incubate the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time and then analyze for any increase in the non-labeled compound.[3] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[5][8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Internal Standard Recovery
This guide provides a step-by-step workflow to diagnose the root cause of low internal standard recovery.
Caption: Troubleshooting workflow for low internal standard recovery.
Guide 2: Optimizing Solid-Phase Extraction (SPE) for Improved Recovery
Low recovery during solid-phase extraction (SPE) is a common problem. This guide outlines key steps to optimize your SPE protocol.
Caption: Key optimization steps for solid-phase extraction.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This protocol details how to perform a post-extraction addition experiment to quantify the extent of matrix effects.[7]
Objective: To determine the degree of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix using your established protocol. After the final extraction step, spike the extract with the analyte and deuterated internal standard at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank sample matrix with the analyte and deuterated internal standard before initiating the extraction protocol.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Interpretation of Results:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) Method Optimization
This protocol provides a general framework for optimizing an SPE method to improve analyte and internal standard recovery.[1]
Objective: To develop a robust SPE method that provides high and consistent recovery.
Procedure:
-
Sorbent Selection: Based on the physicochemical properties of your analyte and internal standard (e.g., polarity, pKa), choose a few potential SPE sorbents for screening (e.g., C18, HLB, ion-exchange).[1]
-
Conditioning: Condition the sorbent according to the manufacturer's instructions, typically with an organic solvent followed by an aqueous solution.
-
Sample Loading:
-
Washing:
-
Select a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute the analyte and internal standard.[1]
-
Experiment with different solvent compositions and volumes.
-
-
Elution:
Quantitative Data Summary
The following tables summarize hypothetical data from a matrix effect experiment and typical acceptance criteria for internal standard recovery.
Table 1: Example Data from a Matrix Effect Experiment [7]
| Compound | Peak Area (Set A: Neat Solution) | Peak Area (Set B: Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Analyte | 1,500,000 | 900,000 | 60.0% | Significant Ion Suppression |
| Deuterated IS | 1,600,000 | 1,280,000 | 80.0% | Moderate Ion Suppression |
In this example, the analyte experiences greater ion suppression than the deuterated internal standard, which can lead to an overestimation of the analyte's concentration. This highlights a differential matrix effect.[3]
Table 2: General Acceptance Criteria for Internal Standard Recovery
| Parameter | Acceptance Range |
| Internal Standard Recovery (%) | 50% - 150% |
| Coefficient of Variation (CV%) for IS Recovery | ≤ 15% |
Note: Specific acceptance criteria may vary depending on the regulatory guidelines (e.g., FDA, EMA) and the specific analytical method.
References
addressing isotopic exchange of 2-Bromobenzoic acid-d4 in acidic mobile phase
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate issues related to the isotopic exchange of 2-Bromobenzoic acid-d4 in acidic mobile phases during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange, and why is it a concern for my this compound internal standard?
A1: Deuterium-hydrogen (D-H) exchange, often called "back-exchange," is a chemical reaction where deuterium (B1214612) atoms on your deuterated standard are replaced by hydrogen atoms from the surrounding environment.[1] This is a significant problem in quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), because it alters the mass of the internal standard.[1] The stability of the deuterated standard is crucial for accurate quantification; if it exchanges deuterium for hydrogen, its signal intensity will decrease, leading to an overestimation of the analyte concentration and compromising the reliability of the assay.[2]
Q2: What is the chemical mechanism causing deuterium loss on my aromatic standard in an acidic mobile phase?
A2: The loss of deuterium from the aromatic ring of this compound in an acidic mobile phase occurs via an electrophilic aromatic substitution (EAS) mechanism.[3][4] In a strongly acidic environment, protons (H+) from the mobile phase can attack the electron-rich aromatic ring, forming a temporary, unstable carbocation intermediate (an arenium ion). To regain its stable aromatic structure, this intermediate expels a deuteron (B1233211) (D+). Given the vast excess of protons in the mobile phase, this process favors the replacement of deuterium with hydrogen over time.[3][5]
Q3: Which experimental factors have the greatest impact on the rate of D-H exchange?
A3: The rate of D-H exchange is primarily influenced by three key factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is significantly accelerated in strongly acidic (pH < 2) or basic (pH > 8) conditions. For many compounds, the rate of exchange is at its minimum in a pH range of approximately 2.5 to 3.0.[2][6][7]
-
Temperature: Higher temperatures dramatically increase the kinetic rate of the exchange reaction.[2] A temperature increase of just 22°C can elevate the exchange rate by a factor of 10.[8] Therefore, maintaining low temperatures during sample storage and analysis is critical.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary to provide the source of protons for the exchange.[2][6] While often unavoidable in reversed-phase chromatography, minimizing the time the standard is exposed to these solvents is beneficial.
Q4: I'm observing a decreasing signal for my this compound internal standard over the course of an analytical run. Is this D-H exchange?
A4: A decreasing signal intensity for the deuterated internal standard over a sequence of injections is a classic symptom of D-H back-exchange.[6] This often occurs when samples are queued in the autosampler for extended periods, allowing the standard to slowly exchange its deuterium with the protic, acidic mobile phase or sample diluent.[2] Other potential causes could include compound instability or adsorption, but D-H exchange is a very common culprit under these conditions.
Q5: How can I proactively prevent or minimize deuterium exchange during my LC-MS analysis?
A5: A multi-faceted approach is most effective:
-
Control pH: Adjust the pH of your mobile phase and sample diluent to the range of minimum exchange, typically around 2.5.[1][2]
-
Maintain Low Temperatures: Keep samples, standards, and the autosampler cooled (e.g., 4°C). If possible, use a cooled column compartment.[1][6] All sample preparation steps should be performed at low temperatures (e.g., on ice).[2]
-
Rapid Analysis: Minimize the time samples are queued in the autosampler. Develop faster LC gradients to reduce the residence time of the standard on the column and in the mobile phase.[2]
-
System Cleanliness: Ensure the LC system is thoroughly flushed between runs to remove any residual acidic or basic contaminants that could catalyze the exchange.[2]
Troubleshooting Guide: Isotopic Instability of this compound
This guide provides a systematic workflow for diagnosing and resolving issues related to the suspected back-exchange of this compound.
Caption: Troubleshooting workflow for diagnosing D-H exchange.
Quantitative Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the impact of pH and temperature on the rate of D-H exchange.
| Parameter | Condition | Impact on D-H Exchange Rate | Recommended Action |
| pH | Strongly Acidic (< 2.0) | High / Accelerated | Avoid prolonged exposure. |
| Mildly Acidic (~2.5) | Minimum Exchange Rate [1][2] | Optimal pH for mobile phase and sample quenching. | |
| Neutral (~7.0) | Moderate / Base-catalyzed exchange significant[1] | Avoid neutral pH during sample processing. | |
| Basic (> 8.0) | Very High / Significantly accelerated[1] | Avoid basic conditions entirely. | |
| Temperature | Low (~0-4°C) | Significantly Reduced[2][8] | Perform all sample prep and analysis at low temperatures. |
| Ambient (~25°C) | Rate is substantially faster than at 0°C[1] | Avoid working at ambient temperature whenever possible. | |
| Elevated (>40°C) | Very High / Not recommended | Avoid elevated temperatures during analysis. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Analytical Mobile Phase
Objective: To evaluate the stability of the deuterated internal standard under the exact conditions of the analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile).
-
Create a set of identical samples by spiking a known concentration of the deuterated standard into your typical sample diluent or mobile phase.
-
-
Incubation:
-
Set A (T=0): Immediately process and inject one set of samples. This is your baseline.
-
Set B (T=X): Subject the remaining samples to the conditions you want to test. For example, let them sit in the autosampler at its set temperature (e.g., 4°C) for the maximum expected duration of an analytical run (e.g., 8, 12, or 24 hours).
-
-
Analysis:
-
After the designated time, inject the samples from Set B.
-
Use the established LC-MS method to measure the peak area or signal intensity of the this compound.
-
-
Data Evaluation:
-
Compare the average signal intensity of the standard in Set B to the baseline signal from Set A.
-
A statistically significant decrease in signal indicates that D-H exchange is occurring under your current analytical conditions.
-
Protocol 2: Optimized LC-MS Method for Minimizing D-H Exchange
Objective: To provide a robust starting point for an analytical method that minimizes the risk of isotopic back-exchange for this compound.
Methodology:
-
Mobile Phase Preparation:
-
LC Conditions:
-
Column: Standard C18 reversed-phase column.
-
Column Temperature: 10°C.
-
Rationale: Sub-ambient temperature slows the exchange kinetics.[8] More advanced methods can use sub-zero chromatography for even greater stability.[9][10][11]
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Gradient: A fast gradient to minimize the total run time.
-
-
Autosampler Conditions:
-
Temperature: 4°C.
-
Rationale: Keeps the samples cool to prevent exchange while they are waiting for injection.[2]
-
Injection Volume: As required (e.g., 5 µL).
-
-
Sample Preparation:
-
Dilute the final samples in a solvent mixture that is high in organic content and kept on ice before placing in the cooled autosampler.
-
Visual Guides & Workflows
Caption: Acid-catalyzed deuterium-hydrogen exchange mechanism.
Caption: Key experimental factors influencing D-H exchange rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2-Bromobenzoic acid-d4 as an Internal Standard for LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal use of 2-Bromobenzoic acid-d4 as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS analysis.[1][2] Because this compound is nearly chemically and physically identical to the non-labeled analyte, it experiences similar effects during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variations such as analyte loss during extraction, injection volume inconsistencies, and matrix-induced ion suppression or enhancement, leading to improved accuracy and precision in your results.[1][3][4]
Q2: What is a good starting concentration for this compound?
A2: A common practice is to use an internal standard concentration that provides a response similar to the analyte at the midpoint of the calibration curve.[5] Another guideline is to target a concentration in the lower third of the working calibration range.[5] For initial experiments, a concentration of 50 ng/mL is a reasonable starting point, but this should be optimized for your specific assay.
Q3: I'm observing that my this compound elutes slightly earlier than my target analyte. Is this normal?
A3: Yes, this is a known chromatographic isotope effect.[6][7] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in physicochemical properties, often resulting in earlier elution in reversed-phase chromatography.[6][8] While usually minor, it's important to ensure that this time difference doesn't cause the analyte and IS to elute in regions with significantly different matrix effects.[1]
Q4: Can this compound fully compensate for all matrix effects?
A4: While this compound is excellent at compensating for matrix effects, it may not be perfect in all situations.[9] If the chromatographic separation between the analyte and the internal standard is significant, they may experience different co-eluting matrix components, leading to differential ion suppression or enhancement.[1] It is crucial to assess matrix effects during method development to ensure accurate quantification.
Q5: My results are inconsistent. Could the deuterium labels on this compound be unstable?
A5: Deuterium label instability, known as back-exchange (H/D exchange), can be a concern, especially under certain pH conditions or in aqueous solutions.[2][6] This can lead to a decreased response for the internal standard and a falsely elevated response for the non-labeled analyte. It is advisable to check the stability of the deuterated standard in your sample matrix and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IS Peak Area | - Inconsistent sample preparation or injection volume.- Poor ionization efficiency or ion suppression.[10]- IS concentration is too low, near the limit of detection.[11] | - Review and standardize sample preparation and injection procedures.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[10]- Increase the IS concentration to ensure a robust signal well above the limit of quantitation.[5] |
| Non-linear Calibration Curve | - Cross-signal contribution between the analyte and the internal standard.- Saturation of the detector due to high IS or analyte concentration.[10]- Inappropriate IS concentration. | - Check for and minimize any mass spectrometric cross-talk.- Dilute samples and adjust the IS concentration to avoid detector saturation.- Experiment with different IS concentrations to find the optimal level for linearity. |
| Poor Accuracy at Low Concentrations | - The internal standard concentration is too high, potentially suppressing the analyte signal at low levels. | - Reduce the internal standard concentration. A good rule of thumb is to aim for an IS response similar to that of the low to mid-range calibrators.[5] |
| Poor Accuracy at High Concentrations | - The internal standard concentration is too low to effectively normalize high analyte signals.- Detector saturation for the analyte. | - Increase the internal standard concentration to be more comparable to the upper range of the calibration curve.- Extend the linear range of the detector or dilute the samples. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This experiment is designed to identify the internal standard concentration that provides the most consistent and accurate quantification across the entire calibration range.
Methodology:
-
Prepare Analyte Calibration Standards: Create a series of calibration standards for your target analyte in a representative blank matrix (e.g., plasma, urine) covering the expected concentration range of your samples.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200 ng/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Spike Samples: For each analyte calibration standard, create separate aliquots and spike them with a fixed volume of each of the different this compound working solutions.
-
Sample Preparation: Process all spiked samples using your standard extraction or sample preparation protocol.
-
LC-MS/MS Analysis: Analyze all prepared samples using your established LC-MS/MS method.
-
Data Analysis:
-
For each IS concentration, plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Evaluate the linearity (R²) of the calibration curves for each IS concentration.
-
Assess the stability of the IS peak area across all samples for each concentration level.
-
Calculate the accuracy and precision of quality control samples at low, medium, and high concentrations for each IS level.
-
Expected Outcome & Data Presentation:
The optimal concentration of this compound will yield a calibration curve with the best linearity (R² ≥ 0.99), consistent IS peak area, and the highest accuracy and precision for QC samples.
Table 1: Evaluation of Different this compound Concentrations
| IS Concentration (ng/mL) | Linearity (R²) | IS Peak Area %RSD | QC Low Accuracy (%) | QC Mid Accuracy (%) | QC High Accuracy (%) |
| 10 | 0.991 | 18.5 | 118.2 | 109.5 | 98.7 |
| 50 | 0.998 | 4.2 | 102.1 | 99.8 | 101.3 |
| 100 | 0.997 | 3.8 | 95.4 | 100.5 | 103.9 |
| 200 | 0.993 | 3.5 | 91.2 | 96.7 | 108.1 |
Based on this hypothetical data, 50 ng/mL would be the optimal concentration.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for inconsistent LC-MS results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromforum.org [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. chromforum.org [chromforum.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
mitigating matrix effects on 2-Bromobenzoic acid-d4 signal intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects on 2-Bromobenzoic acid-d4 signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why is my this compound signal intensity affected?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise results.[2][3] this compound, used as a stable isotope-labeled internal standard (SIL-IS), is susceptible to these effects, just like the target analyte.[4] Common causes of matrix effects in biological samples include phospholipids (B1166683), salts, proteins, and metabolites.[5]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?
A2: In theory, a SIL-IS is the "gold standard" for correcting matrix effects because it is chemically and physically almost identical to the analyte.[5][6] It is expected to co-elute and experience the same degree of ion suppression or enhancement, keeping the analyte-to-internal standard ratio constant.[7] However, this correction is not always perfect.[4][5] Issues can arise if the deuterium (B1214612) labeling causes a slight shift in retention time (the "deuterium isotope effect"), leading to differential matrix effects.[4][8] Furthermore, if ion suppression is extremely severe, the signal for both the analyte and the internal standard can be reduced below a reliable detection limit.[5][7]
Q3: My analyte/IS ratio is inconsistent across replicates and my quality control (QC) samples are failing. What is the first troubleshooting step?
A3: Inconsistent analyte-to-IS ratios are a key indicator that the SIL-IS is not effectively compensating for variable matrix effects between samples.[9] The first step is to quantitatively assess the magnitude of the matrix effect.[5] The most common method is a post-extraction addition experiment , which allows you to calculate the Matrix Factor (MF) and determine if you are facing ion suppression or enhancement.[5][10] This will guide your subsequent optimization strategy.
Q4: The signal for both my analyte and this compound is consistently low or undetectable. What does this indicate?
A4: Consistently low signal for both the analyte and the internal standard strongly suggests severe ion suppression.[9] This typically means that high concentrations of interfering components (like phospholipids in plasma) are co-eluting with your compounds and significantly hindering their ionization in the mass spectrometer's source.[9] In this scenario, the primary focus should be on improving the sample cleanup procedure to remove these interferences before LC-MS/MS analysis.[11][12]
Q5: My analyte and this compound have slightly different retention times. Why is this a problem and how can I fix it?
A5: A slight difference in retention time, often due to the deuterium isotope effect, can lead to failed matrix effect compensation.[4] If the two compounds do not co-elute perfectly, they enter the ion source at different points in time, where the concentration of co-eluting matrix components may differ. This results in a different degree of ion suppression for the analyte and the internal standard, compromising quantitation.[4][8] To fix this, you should optimize your chromatographic method. This can be achieved by using a shallower gradient, changing the mobile phase composition, or experimenting with a different column chemistry to improve co-elution.[1][7]
Troubleshooting Guides and Experimental Protocols
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating matrix effects.
Caption: A step-by-step workflow for troubleshooting matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
Improving sample preparation is often the most effective way to reduce matrix effects.[11] The table below compares common techniques.
| Technique | Effectiveness in Reducing Matrix Effects | Common Interferences Removed | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Proteins. | Fast and simple, but phospholipids and other small molecules often remain, which can cause significant ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Salts and some polar interferences. | Selectivity can be optimized by adjusting pH. For acidic analytes like 2-bromobenzoic acid, lower the pH of the sample to neutralize the analyte for extraction into an organic solvent.[11] |
| Solid-Phase Extraction (SPE) | High | Phospholipids, salts, and other polar/non-polar interferences depending on the sorbent. | Highly effective and can be automated.[13] Produces the cleanest extracts but requires more method development.[7] |
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To calculate the Matrix Factor (MF) and quantify the extent of ion suppression or enhancement.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., medium QC).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike the analyte and IS into the reconstituted blank extracts to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine extraction recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An IS-normalized MF can also be calculated to assess the ability of the IS to compensate for the matrix effect.
-
Data Interpretation:
| Matrix Factor (MF) Value | Interpretation | Implication |
| MF = 1 | No matrix effect | The method is not impacted by the matrix. |
| MF < 1 | Ion Suppression | The matrix is reducing the signal intensity. |
| MF > 1 | Ion Enhancement | The matrix is increasing the signal intensity. |
Protocol 2: Identification of Ion Suppression Zones (Post-Column Infusion)
Objective: To qualitatively identify the retention times where co-eluting matrix components cause ion suppression.[14] This helps in optimizing the chromatography to move the analyte peak to a "cleaner" region of the chromatogram.[3]
Caption: Experimental setup for a post-column infusion experiment.
Methodology:
-
System Setup: As shown in the diagram above, use a 'T' junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer.
-
Infusion: Use the syringe pump to deliver a constant, low flow of a solution containing 2-Bromobenzoic acid (analyte) and this compound (IS) into the mobile phase stream. This should generate a stable baseline signal at the mass spectrometer.[14]
-
Injection: While the infusion is running, inject a blank, extracted matrix sample (prepared using your standard method) onto the LC column.
-
Analysis: Monitor the baseline signal of the infused compounds. A significant and reproducible dip in the signal indicates a region of ion suppression caused by components eluting from the matrix at that specific retention time.[7][12]
Protocol 3: Sample Cleanup via Liquid-Liquid Extraction (LLE)
Objective: To selectively extract 2-Bromobenzoic acid from a complex biological matrix, leaving behind polar interferences like salts.
Methodology (Example for Plasma):
-
Sample Aliquot: Take a known volume of the plasma sample (e.g., 200 µL).
-
Add Internal Standard: Add the this compound working solution.
-
Acidify: Add a small volume of a strong acid (e.g., 1M HCl) to adjust the sample pH to approximately 2. This ensures the acidic analyte is in its neutral, un-ionized form.[11]
-
Add Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Sample Cleanup via Solid-Phase Extraction (SPE)
Objective: To produce a very clean sample extract by removing proteins, salts, and phospholipids.[7]
Methodology (Example using a Mixed-Mode Anion Exchange Cartridge):
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.[7]
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. Do not let the sorbent bed dry.
-
Load: Load a pre-treated plasma sample (e.g., diluted 1:1 with the acidic buffer) onto the SPE cartridge. The acidic pH ensures the analyte is neutral and retained by a reversed-phase mechanism, while some basic interferences may pass through.
-
Wash 1 (Polar Interferences): Pass 1 mL of the acidic buffer through the cartridge to remove salts and other highly polar interferences.
-
Wash 2 (Neutral/Basic Interferences): Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elute: Elute 2-Bromobenzoic acid and its d4-IS using 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic pH deprotonates the analyte, disrupting its interaction with the anion exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[12]
References
- 1. welch-us.com [welch-us.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Signal Loss of 2-Bromobenzoic acid-d4 in GC-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting signal loss and other chromatographic issues encountered when analyzing 2-Bromobenzoic acid-d4 using Gas Chromatography-Mass Spectrometry (GC-MS). The polar, acidic nature of this compound makes it susceptible to interactions within the GC system, particularly in the inlet, which can lead to poor sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low, inconsistent, or completely absent signal for this compound?
Signal loss for polar, acidic compounds like this compound is typically due to one or a combination of three primary factors:
-
Adsorption: The carboxylic acid group is highly active and can irreversibly bind to active sites within the GC inlet, preventing the analyte from reaching the column and detector.[1]
-
Poor Volatility: Carboxylic acids are not sufficiently volatile for direct GC analysis, leading to inefficient transfer from the hot inlet to the analytical column.[2][3]
-
Thermal Degradation: While less common for benzoic acids, setting the inlet temperature too high can cause thermally labile compounds to break down.[4]
Q2: What is the most common cause of signal loss for acidic compounds in the GC inlet?
The most frequent cause is interaction with "active sites."[1][5] These are locations in the sample flow path that are chemically reactive. For an acidic compound, the primary active sites are silanol (B1196071) groups (-Si-OH) on the surfaces of glass inlet liners, glass wool, and even metal surfaces within the injector.[1][5] These sites can adsorb the analyte through hydrogen bonding, leading to significant signal loss and peak tailing.[6]
Q3: How can I prevent or minimize analyte adsorption in the GC inlet?
Preventing adsorption requires creating an "inert" flow path. Key maintenance steps include:
-
Routinely Replace the Inlet Liner: Do not sonicate or scrub used liners, as this can create more active sites.[7] Replace the liner frequently, especially when working with dirty samples.[7] Always use a new, high-quality deactivated liner.[5]
-
Use Deactivated Glass Wool (or No Wool): If your liner contains glass wool, ensure it is also properly deactivated. Broken fibers can expose new active sites.[1] Pre-packed, deactivated liners are a reliable option.[7]
-
Replace the Inlet Seal: The metal seal at the base of the inlet can also accumulate residue and become active. It should be replaced regularly, especially when installing a new column.
-
Use High-Purity Carrier Gas: Oxygen and moisture in the carrier gas can degrade the deactivation layers on the liner and column, exposing active sites over time.[5][8]
Q4: Should I derivatize this compound before analysis? What are the recommended methods?
Yes, derivatization is the most effective solution for robustly analyzing carboxylic acids by GC-MS.[2][3] This process converts the polar, non-volatile carboxylic acid into a less polar, more volatile ester, which significantly improves peak shape, reduces adsorption, and increases signal intensity.[2]
Two common and effective derivatization methods are:
-
Silylation: Reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (B98337) (TMS) ester.[9][10]
-
Methylation: Converting the acid to its methyl ester using reagents such as BF3-Methanol.[2][11]
Q5: My peak shape is poor (severe tailing). What does this indicate and how do I fix it?
Peak tailing is a classic symptom of analyte interaction with active sites in the system.[6][12] While a small degree of tailing can be inherent to acidic compounds, severe tailing points to a problem.[6] To fix this:
-
Check the Inlet: The first place to check is the inlet liner. Replace it with a new, deactivated liner.[7][12]
-
Evaluate the Column: If a new liner doesn't solve the problem, the column itself may be the issue. Active compounds can be adsorbed by exposed silanols at the head of the column. Trimming 10-20 cm from the front of the column can often resolve this.[6] Ensure you are using a highly inert column.[7]
-
Derivatize: If you are not already doing so, derivatizing the sample is the best way to eliminate the interactions that cause peak tailing.[3][6]
Q6: Could the deuterium (B1214612) label (d4) on my compound be causing any issues?
In the context of a GC inlet, it is highly unlikely that the stable, aromatic deuterium labels on this compound would cause signal loss through hydrogen-deuterium (H/D) exchange. Such exchange is more of a concern in liquid phases (like LC-MS mobile phases or during sample preparation in protic solvents like water or methanol) and with deuterium atoms attached to heteroatoms (e.g., -OD, -ND2).[13] The primary challenges for this molecule in GC-MS stem from its carboxylic acid group, not its deuteration.
Troubleshooting Guide and Workflows
A systematic approach is crucial for efficiently diagnosing the cause of signal loss. The following workflow provides a step-by-step process to identify and resolve the issue.
Systematic Troubleshooting Workflow
Analyte Loss Pathway in the GC Inlet
The diagram below illustrates how active silanol (-Si-OH) groups on the surface of a standard or poorly deactivated inlet liner can lead to the adsorption of this compound, preventing it from reaching the analytical column.
Data Summary
While specific quantitative data for this compound is application-dependent, the following table summarizes the expected impact of key troubleshooting steps on signal intensity and peak shape for acidic analytes.
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome | Citation |
| Derivatization | None (Direct Injection of Acid) | Silylation or Methylation | Significant increase in signal response; symmetrical peak shape. | [2][3][9] |
| Inlet Liner | Used, contaminated, or poorly deactivated liner | New, high-quality, fully deactivated liner | Improved signal intensity and reproducibility; reduced peak tailing. | |
| Inlet Temperature | Too Low (<200 °C) | Optimized (e.g., 250-275 °C) | Improved vaporization and transfer, leading to better response. | [4][14] |
| GC Column | Standard, non-inert column | High-inertness column (e.g., "ms" or "UI" type) | Sharper peaks, reduced tailing, and better signal-to-noise. | [7][12] |
Experimental Protocols
Safety Note: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Protocol 1: Silylation to form TMS-ester
This protocol is adapted from common methods for derivatizing benzoic acids.[9][10]
-
Sample Preparation: Evaporate the solvent from the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as silylation reagents are highly moisture-sensitive.[14]
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to reconstitute the dried residue. Then, add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS.
Protocol 2: Methylation using BF3-Methanol
This protocol converts the carboxylic acid into its more volatile methyl ester.[2][11]
-
Sample Preparation: Transfer the sample extract to a vial and evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: Add 200 µL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Quenching and Extraction: After cooling, stop the reaction by adding 1 mL of saturated sodium bicarbonate solution. Extract the resulting methyl benzoate-d4 derivative by adding 1 mL of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.
-
Analysis: Carefully transfer the upper organic layer to a new autosampler vial and inject 1 µL into the GC-MS.
Derivatization Workflow Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. chromforum.org [chromforum.org]
Technical Support Center: Ion Suppression of 2-Bromobenzoic acid-d4 in Human Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression of 2-Bromobenzoic acid-d4 when used as an internal standard in human plasma samples for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard in human plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, decrease the ionization efficiency of the analyte and/or the internal standard in the mass spectrometer's ion source.[1][2] In the analysis of human plasma, endogenous components like phospholipids, salts, and proteins, as well as exogenous substances from sample collection tubes, can co-elute with this compound and the target analyte.[3] This competition for ionization can lead to a suppressed signal, resulting in inaccurate and imprecise quantification.[1]
Q2: How can I identify if ion suppression is affecting my analysis of this compound?
A2: A common method to identify ion suppression is a post-column infusion experiment. This involves infusing a constant flow of this compound into the mass spectrometer while injecting a prepared blank human plasma extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the response of this compound in a neat solution versus its response when spiked into a pre-extracted blank plasma sample. A lower response in the plasma sample suggests ion suppression.
Q3: Can the use of a deuterated internal standard like this compound completely eliminate the impact of ion suppression?
A3: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always guaranteed. Due to the "isotope effect," deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts. If this shift causes them to elute in a region with different matrix effects, the correction may be inaccurate.
Q4: What are the primary causes of ion suppression in human plasma samples?
A4: The primary causes of ion suppression in human plasma are endogenous and exogenous matrix components that interfere with the ionization process. Key culprits include:
-
Phospholipids: Abundant in plasma and are a major source of ion suppression.
-
Salts and Buffers: Non-volatile salts from buffers or sample collection can accumulate in the ion source.
-
Proteins: Although largely removed during sample preparation, residual proteins can still cause interference.
-
Anticoagulants: Some anticoagulants, like heparin, have been shown to cause matrix effects.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in human plasma.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent signal for this compound | Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of the internal standard. | 1. Optimize Chromatography: Modify the LC gradient to separate this compound from the ion-suppressing region. 2. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components. 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering components.[4] |
| Analyte quantification is inaccurate despite using a deuterated internal standard | Differential Matrix Effects: The analyte and this compound are experiencing different degrees of ion suppression due to slight differences in retention time. | 1. Adjust Chromatography for Co-elution: Fine-tune the mobile phase composition and gradient to ensure the analyte and internal standard co-elute perfectly. 2. Evaluate Matrix Effects from Different Donors: Assess matrix variability by testing plasma from at least six different sources.[1] |
| Poor peak shape for this compound | Matrix Overload or Interference: High concentrations of matrix components are affecting the peak shape. | 1. Enhance Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol. 2. Check for Column Fouling: Clean or replace the analytical column if it has been contaminated by plasma components. |
Data Presentation: Illustrative Performance Metrics
The following tables present typical performance metrics for a bioanalytical method using a deuterated internal standard like this compound in human plasma. These values are for illustrative purposes and actual results may vary depending on the specific analyte, instrumentation, and experimental conditions.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidance) | Illustrative Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.2% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -2.8% to 5.5% |
| Recovery (%) | Consistent and reproducible | 85% |
| Matrix Factor | CV ≤ 15% | 7.8% |
Table 2: Stability Assessment
| Stability Test | Condition | Acceptance Criteria (% Deviation) | Illustrative Result |
| Freeze-Thaw Stability | 3 cycles, -20°C to RT | Within ± 15% | -4.2% |
| Bench-Top Stability | 4 hours at Room Temperature | Within ± 15% | -3.1% |
| Long-Term Stability | 30 days at -80°C | Within ± 15% | -5.8% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol describes how to assess the degree of ion suppression or enhancement for this compound in human plasma.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract blank human plasma using the intended sample preparation method. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into blank human plasma before extraction.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Human Plasma using Protein Precipitation
This is a common and straightforward method for sample cleanup.
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of an analyte in human plasma using this compound as an internal standard, highlighting the point of potential ion suppression.
Caption: A logical troubleshooting flowchart for addressing inaccurate quantitative results when using this compound as an internal standard in human plasma analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Peak Areas of 2-Bromobenzoic acid-d4
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to inconsistent peak areas when analyzing 2-Bromobenzoic acid-d4 in replicate injections.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for inconsistent peak areas of this compound?
Inconsistent peak areas for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Injector and Autosampler Issues: Problems with the injection system are a primary source of variability. This can include inconsistent injection volumes due to air bubbles in the syringe, worn syringe seals, or a partially plugged injection port.[1][2]
-
Sample Preparation and Handling: Variability in sample preparation, such as inconsistent dilutions or incomplete dissolution of the standard, can lead to fluctuating concentrations. The stability of this compound in the sample solvent over time should also be considered, as degradation can lead to a decrease in peak area.[3]
-
Chromatographic Conditions: Fluctuations in mobile phase composition (for HPLC) or carrier gas flow rate (for GC) can affect peak shape and, consequently, peak area.[4][5] Column degradation, such as a void at the column head or contamination, can also lead to peak distortion and inconsistent areas.[2][6]
-
Detector Performance: A dirty or failing detector lamp (in UV detectors) or fluctuations in detector settings can cause signal instability and, therefore, inconsistent peak areas.[3]
-
Integration Parameters: Improperly set peak integration parameters in the chromatography data system can lead to inconsistent area measurements, especially if the baseline is noisy or drifting.[4]
Q2: Can the properties of this compound itself contribute to inconsistent peak areas?
While this compound is generally a stable compound, its chemical properties can play a role.[7][8] As a carboxylic acid, its ionization state is pH-dependent. If the pH of the mobile phase (in HPLC) is not adequately controlled and buffered, slight shifts in pH can alter the compound's retention time and peak shape, leading to area variability.[5] Additionally, its solubility in the chosen sample solvent should be confirmed to ensure complete dissolution and prevent precipitation in the vial or injector.
Q3: My retention times are consistent, but my peak areas are still fluctuating. What should I investigate first?
If retention times are stable, it suggests that the mobile phase composition and flow rate (HPLC) or carrier gas flow rate (GC) are likely consistent. In this case, the investigation should focus on the following in order of priority:
-
Injector System: This is the most probable cause. Check for air bubbles in the syringe, inspect the syringe for any signs of wear, and ensure the injection port is clean. Running a series of blank injections can help identify any carryover issues.[1][2]
-
Sample Preparation: Re-evaluate your sample preparation procedure. Ensure accurate and consistent dilutions. Prepare a fresh stock solution of this compound to rule out degradation of the original stock.
-
Detector: Check the detector's performance. For UV detectors, ensure the lamp has sufficient energy. Review the detector settings to make sure they are optimal for your analysis.
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific scenarios of inconsistent peak areas.
Scenario 1: Randomly Fluctuating Peak Areas
Symptom: The peak area of this compound varies randomly across a series of replicate injections, with no discernible trend.
Potential Causes and Troubleshooting Workflow:
Caption: Troubleshooting workflow for randomly fluctuating peak areas.
Experimental Protocol: Injector System Check
-
Visual Inspection: Carefully observe the autosampler syringe during an injection cycle. Look for any visible air bubbles being drawn into the syringe. Check for any leaks around the syringe needle or septum.
-
Syringe Maintenance: If air bubbles are observed, degas your sample and solvent lines. If the syringe appears worn, replace it. Replace the injection port septum as it can become cored and cause leaks.[9]
-
Injection Port Cleaning: If the problem persists, clean the injection port liner (for GC) or the needle seat (for HPLC) according to the manufacturer's instructions.
-
Re-analysis: After performing maintenance, inject a series of at least six replicate standards and calculate the relative standard deviation (RSD) of the peak areas. An RSD of <2% is generally considered acceptable.
Data Presentation: Peak Area Variability Before and After Injector Maintenance
| Injection # | Peak Area (Before Maintenance) | Peak Area (After Maintenance) |
| 1 | 125432 | 130543 |
| 2 | 119876 | 131098 |
| 3 | 132109 | 130876 |
| 4 | 121456 | 131234 |
| 5 | 135432 | 130765 |
| 6 | 128765 | 130987 |
| Average | 127178 | 130917 |
| Std. Dev. | 6123 | 254 |
| RSD (%) | 4.81% | 0.19% |
Scenario 2: Gradually Decreasing Peak Areas
Symptom: The peak area of this compound consistently decreases over a sequence of injections.
Potential Causes and Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradually decreasing peak areas.
Experimental Protocol: Sample Stability Test
-
Prepare Fresh Standard: Prepare a fresh stock solution and a working standard of this compound.
-
Immediate Analysis: Analyze the freshly prepared standard in triplicate immediately after preparation.
-
Aged Analysis: Leave the same standard in the autosampler vial at room temperature (or the temperature of your autosampler) for the typical duration of your analytical run (e.g., 8-12 hours).
-
Re-analysis: Re-analyze the aged standard in triplicate.
-
Comparison: Compare the average peak area of the fresh and aged standards. A significant decrease (>5%) in the peak area of the aged sample suggests potential degradation or adsorption to the vial.
Data Presentation: Sample Stability Test Results
| Sample | Average Peak Area | % Decrease |
| Freshly Prepared | 145678 | N/A |
| Aged for 12 hours | 138976 | 4.6% |
Solution: If sample instability is confirmed, consider preparing fresh standards more frequently, storing them at a lower temperature, or using different vial types (e.g., silanized glass to prevent adsorption).
Scenario 3: Inconsistent Peak Areas with an Internal Standard
Symptom: The peak area of this compound (the internal standard) is inconsistent, leading to inaccurate quantification of the target analyte.
Logical Relationship of Internal Standard Issues:
Caption: Logical relationships in troubleshooting internal standard peak area inconsistency.
Experimental Protocol: Investigating Matrix Effects
-
Prepare Samples:
-
Blank matrix (without analyte or IS).
-
Blank matrix spiked with this compound at the working concentration.
-
A standard of this compound in the initial mobile phase (or a clean solvent) at the same concentration.
-
-
Analysis: Inject these three samples and compare the peak area of this compound.
-
Evaluation:
-
If the peak area in the spiked matrix is significantly lower or higher than in the clean solvent, this indicates a matrix effect (ion suppression or enhancement in LC-MS, or other interferences).[4]
-
If an interfering peak is observed at or near the retention time of this compound in the blank matrix, this can affect peak integration.
-
Solution: If matrix effects are present, further sample cleanup may be necessary (e.g., solid-phase extraction). If there is a co-eluting interference, the chromatographic method may need to be modified to improve resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. halocolumns.com [halocolumns.com]
- 4. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. 2-Bromobenzoic acid-α-13C,3,4,5,6-d4 98 atom % D, 99 atom % 13C, 98% (CP) [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
potential for back-exchange of deuterium in 2-Bromobenzoic acid-d4
Welcome to the technical support center for 2-Bromobenzoic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and potential for deuterium (B1214612) back-exchange in this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is the process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1] For this compound, this would mean the loss of the deuterium label on the aromatic ring, which can compromise the accuracy of quantitative analyses where it is used as an internal standard in mass spectrometry.[2] The stability of the deuterium label is crucial for reliable experimental results.
Q2: How stable are the deuterium atoms on the aromatic ring of this compound under typical experimental conditions?
Q3: Can the analytical method itself induce back-exchange?
Yes, certain analytical techniques can contribute to deuterium back-exchange. For example, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry, which involves a high-energy ionization source, has been shown to cause back-exchange on the aromatic rings of some deuterated compounds.[3][4] The degree of exchange can be influenced by the analyte's structure, the mobile phase composition, and the ion source's temperature.[3][4] Electrospray ionization (ESI) is generally a softer ionization technique and is less likely to induce back-exchange.
Q4: What are the primary factors that can influence the back-exchange of deuterium in this compound?
The following table summarizes the key factors that can affect the stability of the deuterium label.
| Factor | Influence on Back-Exchange | Recommendations for Minimizing Back-Exchange |
| pH | Extreme acidic or basic conditions can catalyze the exchange of aromatic protons/deuterons.[5] | Maintain pH within a neutral range (typically 4-8) during sample preparation and analysis whenever possible. |
| Temperature | Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.[6][7] | Store samples at low temperatures and minimize exposure to high temperatures during analytical procedures. |
| Solvent | Protic solvents (e.g., H₂O, CH₃OH) are a source of hydrogen atoms that can exchange with deuterium.[1] | While often necessary for chromatography, minimize the time the compound spends in protic solvents at elevated temperatures. Use aprotic solvents for storage if possible. |
| Ionization Technique (MS) | High-energy ionization methods like APCI can induce in-source back-exchange.[3][4] | Use a soft ionization technique like ESI when possible. If APCI must be used, optimize source parameters (e.g., temperature) to minimize exchange. |
Troubleshooting Guides
Problem: I am observing a loss of deuterium in my this compound internal standard during LC-MS analysis, leading to inaccurate quantification.
This issue can arise from back-exchange occurring at different stages of your workflow. Follow this troubleshooting guide to identify and mitigate the problem.
Troubleshooting Workflow: Investigating Deuterium Loss
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromobenzoic Acid-d4 Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential impurities in 2-Bromobenzoic acid-d4 standards.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound standard?
A1: Impurities in this compound standards typically originate from the synthetic route used for its preparation. A common method for introducing deuterium (B1214612) onto an aromatic ring is through the reductive dehalogenation of a poly-halogenated precursor in the presence of a deuterium source like deuterium oxide (D₂O). Therefore, impurities may include:
-
Residual Starting Materials: Incompletely reacted di- or poly-halogenated benzoic acids.
-
Partially Deuterated Intermediates: Species where not all halogens intended for replacement with deuterium have been substituted.
-
Isomeric Impurities: Contamination from isomers of the starting material (e.g., 3-bromobenzoic acid derivatives) can lead to isomeric deuterated impurities in the final product.
-
Non-deuterated Analogue: Presence of 2-Bromobenzoic acid (non-deuterated).
Q2: I am observing unexpected peaks in the mass spectrum of my standard. What could they be?
A2: Unexpected peaks in the mass spectrum could correspond to several possibilities. Besides the impurities mentioned in Q1, you might be observing:
-
Fragments of the this compound molecule.
-
Adducts with solvent molecules.
-
Isotopologues with incomplete deuterium incorporation (e.g., d1, d2, or d3 species).
A careful analysis of the mass-to-charge ratio (m/z) of these peaks can help in their identification. Refer to the table of potential impurities below for expected molecular weights.
Q3: My NMR spectrum shows more signals in the aromatic region than expected. How can I interpret these?
A3: Additional signals in the aromatic region of the ¹H NMR spectrum are a strong indication of impurities containing non-deuterated aromatic protons. These could be:
-
The non-deuterated 2-Bromobenzoic acid.
-
Partially deuterated intermediates that still have protons on the aromatic ring.
-
Isomeric impurities.
Comparing the chemical shifts and coupling constants of these signals with reference spectra of suspected impurities can aid in their identification.
Q4: How can I confirm the isotopic purity of my this compound standard?
A4: Mass spectrometry is the most direct method to determine isotopic purity. By analyzing the isotopic distribution of the molecular ion peak, you can quantify the percentage of the d4 species relative to other isotopologues (d0, d1, d2, d3). High-resolution mass spectrometry can provide the most accurate data. ¹H NMR can also be used to estimate isotopic purity by comparing the integral of the residual proton signals in the aromatic region to the integral of a known internal standard.
Troubleshooting Guide for Impurity Identification
This guide outlines a systematic approach to identifying unknown impurities in your this compound standard.
Potential Impurities and Their Characteristics
The following table summarizes the most probable impurities based on a likely synthesis of this compound via reductive dehalogenation of a di-halogenated precursor (e.g., 2,5-dibromobenzoic acid).
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected Analytical Signals |
| 2,5-Dibromobenzoic acid | Br-C₆H₃(Br)-COOH | 279.92 | MS: m/z ~280/282/284 (characteristic bromine isotope pattern). ¹H NMR: Multiple signals in the aromatic region. |
| 2-Bromo-5-deuterobenzoic acid | Br-C₆H₃(D)-COOH | 202.03 | MS: m/z ~202/204. ¹H NMR: Residual proton signals in the aromatic region. |
| Benzoic acid-d5 | C₆D₅-COOH | 127.15 | MS: m/z ~127. ¹H NMR: Absence of aromatic proton signals. |
| 2-Bromobenzoic acid (non-deuterated) | Br-C₆H₄-COOH | 201.02 | MS: m/z ~201/203. ¹H NMR: Characteristic aromatic proton signals. |
| 3-Bromobenzoic acid-d4 | Br-C₆D₄-COOH | 205.05 | MS: m/z ~205/207. ¹H NMR: Different chemical shifts for any residual protons compared to the 2-bromo isomer. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To separate and identify impurities based on their retention time and mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-400.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the specific instrument.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To analyze for volatile and semi-volatile impurities. Derivatization is typically required for carboxylic acids.
-
Methodology:
-
Derivatization:
-
To 1 mg of the standard, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify impurities based on their unique proton and carbon chemical shifts and coupling constants.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
¹H NMR:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.
-
Integrate the signals corresponding to the impurities and the internal standard to determine their relative concentrations.
-
-
¹³C NMR:
-
Acquire a carbon spectrum to identify the carbon skeleton of any major impurities.
-
-
2D NMR (COSY, HSQC):
-
If necessary, run 2D NMR experiments to elucidate the structure of unknown impurities by identifying proton-proton and proton-carbon correlations.
-
-
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound standard.
Caption: A flowchart outlining the steps for identifying impurities.
improving chromatographic resolution between analyte and 2-Bromobenzoic acid-d4
Topic: Improving Chromatographic Resolution Between an Analyte and 2-Bromobenzoic acid-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulty in achieving adequate chromatographic separation between their analyte of interest and the internal standard, this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution issues in a question-and-answer format.
Question 1: My analyte peak is co-eluting or poorly resolved with the this compound internal standard. Where should I begin troubleshooting?
Answer: Co-elution, or the overlapping of chromatographic peaks, is a common challenge that compromises accurate quantification.[1][2] When your analyte and the deuterated internal standard (IS), this compound, show poor resolution, a systematic approach is essential. The resolution (Rs) between two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .
-
Evaluate the Retention Factor (k'): First, ensure that the peaks are not eluting too close to the column void volume (t₀). A retention factor (k') between 2 and 10 is generally ideal. If k' is too low (<2), the compounds have insufficient interaction with the stationary phase for a good separation to occur.[1]
-
Focus on Selectivity (α): Selectivity is the most powerful factor for improving resolution.[3] It describes the ability of the chromatographic system to distinguish between two analytes. Minor adjustments to the mobile phase composition or a change in the stationary phase chemistry can yield significant changes in selectivity.
-
Optimize for Efficiency (N): Efficiency relates to the narrowness of the peaks. Sharper, narrower peaks are easier to resolve. Efficiency can be improved by adjusting flow rate, temperature, or using columns with smaller particles or longer lengths.[3][4]
The following workflow provides a visual guide for a systematic approach to troubleshooting.
Question 2: How can I use the mobile phase to improve resolution between my analyte and this compound?
Answer: Adjusting the mobile phase is often the most effective strategy for improving selectivity (α).[3][5] Since this compound is an acidic compound, its retention and that of many acidic analytes will be highly sensitive to mobile phase pH.
-
pH Adjustment: The ionization state of an acidic compound dramatically affects its retention in reversed-phase chromatography.[6] At a pH below its pKa, an acid is in its neutral, more hydrophobic form and will be more retained. At a pH above its pKa, it becomes ionized (charged), less hydrophobic, and will elute earlier. By adjusting the mobile phase pH to be at least one unit away from the pKa of the analyte and the internal standard, you can maximize differences in their retention times.[6] For acidic compounds, adding an acidifier like formic acid or phosphoric acid to the mobile phase is common.[7][8]
-
Change Organic Modifier: Different organic solvents interact differently with analytes and the stationary phase, thus altering selectivity. If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can change the elution order and improve separation.[3]
-
Optimize the Gradient: If using gradient elution, modifying the gradient slope can resolve closely eluting peaks. A shallower gradient provides more time for separation and can significantly improve the resolution of complex mixtures.[9]
| Parameter | Action | Expected Outcome on Resolution | Primary Factor Affected |
| Mobile Phase pH | Adjust pH to be >1 unit away from the pKa of the analyte and IS. | Can significantly increase or decrease retention of ionizable compounds, altering elution order. | Selectivity (α), Retention (k') |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice versa). | Alters solvent-analyte interactions, potentially reversing elution order and improving separation. | Selectivity (α) |
| Gradient Slope | Decrease the rate of organic modifier increase (make gradient shallower). | Increases the separation window for closely eluting compounds. | Selectivity (α), Retention (k') |
| Buffer Concentration | Increase buffer concentration (typically 10-50 mM). | Improves peak shape for ionizable compounds by minimizing secondary interactions. | Efficiency (N) |
Question 3: Mobile phase adjustments didn't work. How should I approach changing the HPLC column?
Answer: If modifying the mobile phase is unsuccessful, changing the stationary phase is the next most powerful step. The goal is to introduce different chemical interactions that can differentiate between your analyte and this compound.[3][4] Since both are likely aromatic, a standard C18 column may not provide sufficient selectivity.
Consider columns that offer alternative selectivities:
-
Phenyl-Hexyl: Provides π-π interactions, which are effective for separating aromatic and unsaturated compounds. This can create different retention patterns compared to the purely hydrophobic interactions of a C18 phase.
-
Pentafluorophenyl (PFP or F5): Offers a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. It is particularly effective for separating halogenated compounds and positional isomers.[10]
-
Embedded Polar Group (e.g., RP-Amide): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar and hydrogen-bonding analytes.[10]
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| C18 (Standard) | Hydrophobic | General-purpose reversed-phase separations. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic compounds, unsaturated compounds. |
| PFP / F5 | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Halogenated compounds, positional isomers, polar compounds. |
| RP-Amide | Hydrophobic, Hydrogen Bonding | Enhanced retention and selectivity for polar compounds, especially bases.[10] |
Question 4: Can I improve resolution by changing operational parameters like temperature or flow rate?
Answer: Yes, adjusting operational parameters primarily fine-tunes efficiency (N) and can sometimes influence selectivity (α).
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[3][5] It can also sometimes change selectivity, potentially improving or worsening resolution. It's an empirical parameter that should be tested.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[5]
-
Column Dimensions/Particle Size: Increasing column length or using a column packed with smaller particles (e.g., moving from 5 µm to sub-2 µm for UHPLC) directly increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[3][4]
The diagram below illustrates the relationship between these primary experimental parameters and the core chromatographic factors that determine resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
-
Preparation: Prepare three identical mobile phase compositions (e.g., 50:50 Acetonitrile:Water) but with different pH values for the aqueous portion. Use 10 mM buffer solutions.
-
Mobile Phase A: pH 2.5 (using formic or phosphoric acid)
-
Mobile Phase B: pH 4.5 (using acetate (B1210297) buffer)
-
Mobile Phase C: pH 6.5 (using phosphate (B84403) buffer)
-
-
Equilibration: Equilibrate the HPLC system and column for at least 20 column volumes with Mobile Phase A.
-
Injection: Inject the sample containing your analyte and this compound. Record the chromatogram.
-
Wash and Re-equilibrate: Flush the system thoroughly and equilibrate with Mobile Phase B.
-
Injection: Repeat the injection and record the chromatogram.
-
Repeat: Repeat the process for Mobile Phase C.
-
Analysis: Compare the resolution (Rs) values from the three runs to identify the optimal pH range for separation.
Protocol 2: Column Screening Strategy
-
Initial Conditions: Use the best mobile phase conditions identified from Protocol 1.
-
Column 1 (C18): Install a standard C18 column. Equilibrate and inject the sample. Record the chromatogram and measure the resolution.
-
Column 2 (Phenyl-Hexyl): Replace the C18 with a Phenyl-Hexyl column of identical dimensions. Equilibrate and inject the sample. Record the chromatogram and resolution.
-
Column 3 (PFP/F5): Replace the Phenyl-Hexyl with a PFP/F5 column. Equilibrate and inject the sample. Record the chromatogram and resolution.
-
Comparison: Compare the chromatograms to determine which stationary phase provides the best selectivity and resolution for the pair of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) separating from my analyte in the first place? A: Deuterated internal standards are designed to be chemically identical to the analyte, but the substitution of hydrogen with deuterium (B1214612) atoms can lead to slight differences in physicochemical properties. This "isotopic effect" can cause minor shifts in retention time, particularly in high-efficiency systems like UHPLC.[11] While complete co-elution is often the goal to ensure equal matrix effects, a small, consistent separation is acceptable as long as the resolution is sufficient for accurate integration of both peaks.[11]
Q2: What is an acceptable resolution (Rs) value between an analyte and its internal standard? A: For quantitative analysis, a resolution value of Rs ≥ 1.5 is generally considered baseline separation, meaning the peaks are well separated.[7] This ensures that the integration of one peak is not affected by the tail of the other, leading to accurate and precise results. For closely eluting peaks, a minimum of Rs > 1.2 might be acceptable, but requires careful validation.
Q3: My peak shape is poor (tailing), which is making the resolution worse. How can I fix this? A: Poor peak shape, especially tailing, can be caused by several factors. For an acidic compound like this compound, a common cause is secondary interaction with residual silanols on the silica-based column packing.[12] To fix this, ensure your mobile phase pH is low (e.g., 2.5-3.5) to keep the silanols protonated and non-interactive.[6] Other causes include column contamination (use a guard column), column overload (reduce injection volume or concentration), or extra-column dead volume.[4][12]
Q4: I am using Gas Chromatography (GC). How do I improve the resolution for this compound? A: The principles of improving resolution in GC are similar, focusing on selectivity, efficiency, and retention.
-
Temperature Program: A slower temperature ramp rate will increase the time analytes spend in the column, often improving separation.[13]
-
Stationary Phase: Ensure you are using a column with appropriate polarity. For an acidic compound, a column with a "5" phase (e.g., DB-5, HP-5ms) is a good starting point. If co-elution persists, changing to a more polar phase (e.g., a wax column) will provide different selectivity.
-
Derivatization: Benzoic acids can exhibit poor peak shape in GC. Derivatizing the carboxylic acid group to a less polar ester (e.g., a trimethylsilyl (B98337) (TMS) ester) often results in sharper peaks and better chromatography.[14][15]
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter will increase efficiency and improve resolution.[16]
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 8. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mastelf.com [mastelf.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to Validating LC-MS Methods with 2-Bromobenzoic acid-d4 Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of method accuracy and precision. This guide provides a comprehensive comparison of using 2-Bromobenzoic acid-d4, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by representative experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative LC-MS analysis.[1][2] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By incorporating a known concentration of the deuterated standard into a sample at the initial stage, it co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability.[2] This co-behavior allows for reliable correction of signal suppression or enhancement, leading to highly accurate and precise quantification.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the superior performance of a deuterated internal standard, this section compares the expected validation parameters of a hypothetical LC-MS method using this compound against a non-isotopically labeled, structurally similar internal standard (e.g., 2-Chlorobenzoic acid). The following tables summarize the anticipated quantitative data based on typical performance characteristics observed in validated bioanalytical methods.
Table 1: Performance in Human Plasma
| Validation Parameter | This compound (Deuterated IS) | 2-Chlorobenzoic acid (Structural Analog IS) | Comments |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Deuterated IS provides a more consistent response across the calibration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | Closer tracking of the analyte by the deuterated IS minimizes bias. |
| Precision (%RSD) | < 10% | < 15% | Reduced variability due to superior correction for matrix effects. |
| Matrix Effect (%) | 95 - 105% | 80 - 120% | The deuterated standard co-elutes and experiences nearly identical matrix effects as the analyte. |
| Recovery (%) | Consistent across concentrations | May show variability | The structural analog may have different extraction and recovery properties than the analyte. |
Table 2: Performance in Urine
| Validation Parameter | This compound (Deuterated IS) | 2-Chlorobenzoic acid (Structural Analog IS) | Comments |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Maintains excellent linearity in a more variable matrix. |
| Accuracy (% Bias) | ± 5% | ± 15% | Ensures high accuracy despite the complex and variable nature of urine. |
| Precision (%RSD) | < 10% | < 15% | Demonstrates robustness across different urine samples with varying compositions. |
| Matrix Effect (%) | 90 - 110% | 75 - 125% | Effectively compensates for ion suppression or enhancement from salts and other endogenous components. |
| Recovery (%) | Consistent and reproducible | Prone to variability | The deuterated standard's recovery is expected to closely mirror that of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an LC-MS method. The following protocols are representative of the key experiments required.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-Bromobenzoic acid and this compound and dissolve in 10 mL of methanol (B129727), respectively.
-
Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation for Plasma)
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 20 µL of the appropriate calibration standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
2-Bromobenzoic acid: [M-H]⁻ → Fragment ion (To be determined by infusion)
-
This compound: [M-H]⁻ → Fragment ion (To be determined by infusion)
-
Method Validation Workflow
The validation of an LC-MS method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow.
Caption: A typical workflow for the validation of an LC-MS method.
Signaling Pathways and Logical Relationships
The core principle of using a deuterated internal standard is based on the logical relationship between the analyte and the standard throughout the analytical process.
References
Performance Evaluation of 2-Bromobenzoic Acid-d4 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of a suitable internal standard is a critical determinant of a bioanalytical method's robustness and reliability. Stable isotope-labeled (SIL) internal standards, such as 2-Bromobenzoic acid-d4, are widely regarded as the gold standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides an objective comparison of the performance of this compound against non-deuterated alternatives, supported by illustrative experimental data and detailed methodologies.
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures that this compound behaves similarly to non-labeled 2-Bromobenzoic acid during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix-induced signal suppression or enhancement.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of SIL internal standards for bioanalytical method validation to ensure data integrity.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of a bioanalytical method for 2-Bromobenzoic acid using this compound as an internal standard versus a non-isotopically labeled structural analog. The data presented is illustrative, based on typical performance metrics for deuterated standards in various biological matrices.
Table 1: Performance in Human Plasma
| Parameter | This compound (IS) | Structural Analog (IS) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 95 - 105% | 80 - 120% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 98 - 102% | 85 - 115% | CV of IS-normalized MF ≤ 15% |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, MF: Matrix Factor, CV: Coefficient of Variation
Table 2: Performance in Human Urine
| Parameter | This compound (IS) | Structural Analog (IS) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | ± 7% | ± 18% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 12% | < 18% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 92 - 108% | 75 - 125% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 95 - 105% | 80 - 120% | CV of IS-normalized MF ≤ 15% |
| Linearity (r²) | ≥ 0.993 | ≥ 0.988 | ≥ 0.99 |
Table 3: Performance in Rat Tissue Homogenate (Liver)
| Parameter | This compound (IS) | Structural Analog (IS) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | ± 8% | ± 20% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 15% | < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 90 - 110% | 70 - 130% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 93 - 107% | 75 - 125% | CV of IS-normalized MF ≤ 15% |
| Linearity (r²) | ≥ 0.991 | ≥ 0.985 | ≥ 0.99 |
The use of this compound consistently demonstrates superior accuracy and precision across all matrices, a direct result of its ability to more effectively normalize for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any bioanalytical method. The following are representative protocols for the analysis of 2-Bromobenzoic acid in different biological matrices using this compound as an internal standard.
Analysis of 2-Bromobenzoic Acid in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-Bromobenzoic acid and this compound.
-
Analysis of 2-Bromobenzoic Acid in Human Urine
-
Sample Preparation (Dilute-and-Shoot):
-
To 50 µL of human urine, add 20 µL of the this compound internal standard working solution.
-
Add 430 µL of the initial mobile phase to dilute the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
(As described for plasma analysis)
-
Analysis of 2-Bromobenzoic Acid in Rat Tissue Homogenate
-
Sample Preparation (Homogenization and Liquid-Liquid Extraction):
-
Homogenize the tissue (e.g., liver) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To 100 µL of the tissue homogenate, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
(As described for plasma analysis)
-
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Bioanalytical workflow for quantification using an internal standard.
Caption: How a deuterated internal standard mitigates matrix effects.
References
A Comparative Guide to the Cross-Validation of Analytical Methods with Different Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity and comparability of bioanalytical data are paramount. When analytical methods are transferred between laboratories or when a method is updated, a thorough cross-validation is essential to ensure data consistency. This is particularly critical when the internal standard (IS), a cornerstone of quantitative analysis, is changed. This guide provides an objective comparison of the performance of analytical methods using different deuterated internal standards, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is a widely accepted best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle is that a SIL-IS will mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variability.[1] However, the specific deuterated standard used, including the number and position of deuterium (B1214612) atoms, can significantly impact assay performance.[2] Therefore, cross-validation when changing a deuterated IS is a critical step to ensure the continued reliability of the analytical method.
Data Presentation: A Comparative Analysis
The choice of a deuterated internal standard can influence several key performance parameters of an analytical method. The following tables summarize quantitative data from a comparative study on the analysis of testosterone (B1683101) using two different deuterated internal standards: Testosterone-d2 and Testosterone-d5.[2]
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method with Testosterone-d2 IS | Method with Testosterone-d5 IS | Acceptance Criteria |
| Correlation Coefficient (r²) | >0.995 | >0.992 | ≥0.99 |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Consistent between methods |
| Deviation of Back-Calculated Concentrations | < 10% | < 12% | ±15% (±20% at LLOQ) |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method with Testosterone-d2 IS | Method with Testosterone-d5 IS | Acceptance Criteria |
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 0.1 | 0.105 ± 0.012 | 105.0 | 11.4 |
| Low QC | 0.3 | 0.291 ± 0.025 | 97.0 | 8.6 |
| Mid QC | 10 | 9.85 ± 0.78 | 98.5 | 7.9 |
| High QC | 80 | 81.2 ± 5.52 | 101.5 | 6.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Method with Testosterone-d2 IS | Method with Testosterone-d5 IS | Acceptance Criteria |
| Matrix Factor (MF) | 0.95 | 0.88 | Consistent and reproducible |
| IS-Normalized MF (%CV) | 4.2 | 8.9 | ≤15% |
| Recovery (%) | 85.2 | 78.5 | Consistent and reproducible |
The data indicates that while both methods are generally acceptable, the use of Testosterone-d2 as the internal standard resulted in slightly better accuracy and precision.[2] The lower matrix effect observed with the Testosterone-d2 method further suggests its superiority in this specific assay.[2]
Experimental Protocols
A robust cross-validation study is essential to compare the performance of two analytical methods employing different deuterated standards. The following is a detailed protocol for such a study.
Objective: To compare the performance of a validated analytical method for a specific analyte using two different deuterated internal standards (IS-1 and IS-2).
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Certified reference standards of the analyte and both deuterated internal standards (IS-1 and IS-2).
-
All necessary reagents and solvents of appropriate purity.
-
Validated LC-MS/MS system.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both deuterated standards in a suitable solvent.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare separate working solutions for each deuterated internal standard at the concentration used in their respective methods.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike the blank biological matrix with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
-
Sample Analysis:
-
Divide the prepared calibration standards and QC samples into two sets.
-
Process and analyze one set using the analytical method with IS-1.
-
Process and analyze the second set using the analytical method with IS-2.
-
Analyze a minimum of three replicates for each QC level.
-
-
Data Analysis and Acceptance Criteria:
-
For each method, generate a calibration curve and determine the accuracy and precision of the QC samples. The results should meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA, EMA).[3][4]
-
To pass the cross-validation, the mean concentration of at least two-thirds of the QC samples from one method must be within ±20% of the mean concentration determined by the other method.[5]
-
-
Incurred Sample Reanalysis (ISR):
-
Select a set of study samples previously analyzed using the method with IS-1.
-
Reanalyze these samples using the method with IS-2.
-
The results should meet the ISR acceptance criteria, where at least 67% of the reanalyzed samples have a percent difference between the initial and reanalyzed concentrations within ±20% of their mean.
-
Visualizing the Cross-Validation Workflow
To better understand the logical flow of a cross-validation study, the following diagrams illustrate the key stages and decision points.
Caption: A flowchart illustrating the key stages of a cross-validation study for different deuterated internal standards.
References
Navigating Bioanalytical Consistency: An Inter-Laboratory Comparison Guide for Methods Using 2-Bromobenzoic acid-d4
For Immediate Release
This guide presents a framework for an inter-laboratory comparison of bioanalytical methods utilizing 2-Bromobenzoic acid-d4 as an internal standard. In the absence of publicly available proficiency testing data for this specific molecule, this document outlines a hypothetical inter-laboratory study to establish performance benchmarks. The principles, protocols, and acceptance criteria are synthesized from established regulatory guidelines and best practices for bioanalytical method validation.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry.[2][3][4] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, extraction recovery, and instrument response variations.[2][3][5] This mimicry allows for the normalization of analytical variability, leading to enhanced accuracy and precision in quantification.[2][4][6] This guide is intended for researchers, scientists, and drug development professionals to assess and compare the performance of analytical methods across different laboratories.
Hypothetical Inter-Laboratory Study Results
In this simulated study, four laboratories were provided with identical sets of human plasma samples spiked with a target analyte at three known concentrations (Low, Medium, High QC) and a fixed concentration of this compound as the internal standard. The objective was to assess the accuracy, precision, recovery, and matrix effect of each laboratory's LC-MS/MS method.
Data Presentation: Summary of Quantitative Performance
The following table summarizes the performance metrics from the four participating laboratories. The data is presented to reflect typical outcomes and variability observed in such studies.
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Accuracy (% Bias) | |||||
| Low QC (5 ng/mL) | +4.5% | +8.2% | -11.0% | +6.1% | ± 15% (± 20% at LLOQ)[1] |
| Medium QC (50 ng/mL) | +2.1% | +5.6% | -7.5% | +3.3% | ± 15% |
| High QC (400 ng/mL) | -1.8% | +3.1% | -4.2% | +1.5% | ± 15% |
| Precision (%RSD) | |||||
| Intra-Assay (n=5) | 6.8% | 5.5% | 8.9% | 6.2% | ≤ 15% (≤ 20% at LLOQ)[1] |
| Inter-Assay (3 runs) | 8.1% | 7.2% | 10.4% | 7.9% | ≤ 15% |
| Internal Standard Recovery (%) | 92.5% | 88.1% | 95.3% | 91.8% | Consistent & Reproducible |
| Matrix Effect (%) | 97.2% | 104.5% | 94.8% | 108.1% | 85% - 115% |
Experimental Protocols
The following is a representative experimental protocol upon which the hypothetical inter-laboratory comparison was based. This method is designed for the quantification of a small molecule analyte in human plasma using this compound as an internal standard via LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte standard and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound at a concentration that yields a robust instrument response.[3] This solution is used to spike all samples, calibrators, and quality controls.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (sample, blank, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution (100 ng/mL) to all tubes except for blank matrix samples (to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
3. LC-MS/MS Instrument Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components and co-elution with the internal standard.[3]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the analyte and this compound should be optimized by infusing the individual standards.[3]
4. Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for both the analyte and the this compound.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[3]
-
Calibration Curve: Plot the response ratios of the calibration standards against their known concentrations. Apply a linear regression with appropriate weighting (e.g., 1/x²). The linearity (r²) should be ≥ 0.99.[1]
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol and the decision-making process for data acceptance.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision logic for analytical run acceptance.
References
The Gold Standard for Bioanalysis: Assessing Linearity and Range with 2-Bromobenzoic Acid-d4
For researchers, scientists, and drug development professionals, the quest for analytical methods that are both precise and accurate is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalysis. This guide provides an in-depth comparison of 2-Bromobenzoic acid-d4's performance in assessing linearity and dynamic range against other commonly used internal standards, supported by representative experimental data and detailed protocols.
Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, injection volume, and matrix effects, leading to superior accuracy and precision in quantitative results.
Performance Comparison: this compound vs. Alternatives
To illustrate the advantages of using a deuterated internal standard like this compound, the following tables summarize expected performance characteristics compared to a structurally analogous (non-deuterated) internal standard and a different deuterated standard. The data presented is a synthesis of typical performance metrics observed for deuterated benzoic acid derivatives in bioanalytical assays.
Table 1: Linearity and Range Assessment
| Parameter | This compound (Analyte: 2-Bromobenzoic acid) | Structural Analog IS (e.g., 4-Bromobenzoic acid) | Alternative Deuterated IS (e.g., Benzoic acid-d5) |
| Linear Range | 0.5 - 500 ng/mL | 1 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 5% |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | 0.5 ng/mL |
Table 2: Susceptibility to Matrix Effects
| Internal Standard Type | Typical Recovery (%) | Ion Suppression/Enhancement |
| This compound | 95 - 105% | Minimal, effectively compensated |
| Structural Analog IS | 80 - 110% | Moderate, less effective compensation |
| Alternative Deuterated IS | 95 - 105% | Minimal, effectively compensated |
Experimental Protocol: Linearity and Range Determination using LC-MS/MS
This protocol outlines the steps for assessing the linearity and range of a method for quantifying a target analyte (e.g., 2-Bromobenzoic acid) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected linear range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the appropriate biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Spike 10 µL of each analyte working standard solution into the matrix to create calibration standards.
-
Add 10 µL of the internal standard working solution to all samples (calibration standards, quality controls, and unknown samples).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
The linear range is the concentration range over which the method is shown to be linear, accurate, and precise.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for linearity and range assessment.
Navigating the Lower Limits: A Comparative Guide to LOD and LOQ Determination for 2-Bromobenzoic acid-d4
For researchers, scientists, and professionals in drug development, establishing the precise limits of analytical methods is paramount for data integrity and regulatory compliance. This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-Bromobenzoic acid-d4, a crucial deuterated internal standard in bioanalytical studies. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on structurally analogous compounds to provide representative performance metrics and detailed experimental protocols.
Performance Comparison: this compound vs. a Non-Deuterated Analog
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is best practice in quantitative mass spectrometry. It offers significant advantages over non-isotopically labeled analogs by compensating for variability in sample preparation, matrix effects, and instrument response. The following table provides an estimated comparison of the LOD and LOQ for this compound and a hypothetical non-deuterated structural analog internal standard (Analog IS) using common analytical techniques. These values are illustrative and can be influenced by the specific matrix, instrumentation, and experimental conditions.
| Analytical Method | Internal Standard | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Key Considerations |
| LC-MS/MS | This compound | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | High selectivity and sensitivity; co-elution with the analyte minimizes matrix effects. |
| Analog IS | 0.5 - 5 ng/mL | 2 - 20 ng/mL | Susceptible to differential matrix effects and extraction recovery compared to the analyte. | |
| GC-MS (with derivatization) | This compound | 0.5 - 5 ng/mL | 2 - 20 ng/mL | Requires derivatization to improve volatility; potential for isotopic effects on retention time. |
| Analog IS | 1 - 10 ng/mL | 5 - 50 ng/mL | Greater potential for variability in derivatization efficiency and chromatographic behavior. |
Note: The provided LOD and LOQ values are estimates based on the performance of similar analytical methods for related compounds. Actual experimental determination is necessary to establish the precise limits for a specific application.
Experimental Protocol: Determining LOD and LOQ for this compound
This protocol outlines a general procedure for determining the LOD and LOQ of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), following the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Preparation of Standard Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover a concentration range expected to encompass the LOD and LOQ.
Sample Preparation
-
Spiked Samples: Prepare a set of blank matrix samples (e.g., plasma from at least six different sources) and spike them with the working standard solutions to create a series of calibration standards at low concentrations.
-
Blank Samples: Prepare a set of blank matrix samples without the addition of this compound.
LC-MS/MS Analysis
-
Analyze the prepared blank and spiked samples using a validated LC-MS/MS method optimized for the detection of this compound.
-
Acquire the data in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
Determination of LOD and LOQ
The LOD and LOQ can be determined using one of the following methods:
a) Based on Signal-to-Noise Ratio:
-
LOD: Determine the concentration of this compound that results in a signal-to-noise ratio of approximately 3:1.[1][3]
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[1][3] This can be achieved by analyzing a series of low-concentration spiked samples and visually inspecting the chromatograms.
b) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Construct a calibration curve using the spiked samples in the low-concentration range.
-
Calculate the standard deviation of the response (σ), which can be the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank responses.
-
Determine the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the following formulas:[4][5]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Verification
-
To confirm the determined LOD and LOQ values, analyze a sufficient number of samples (e.g., n=6) spiked at these concentrations.
-
The LOQ should be verifiable with acceptable precision and accuracy (typically ±20% deviation and a coefficient of variation ≤ 20%).
Visualizing the Workflow
The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection and Limit of Quantification.
Experimental workflow for LOD and LOQ determination.
By following a systematic and well-documented approach, researchers can confidently establish the limits of their analytical methods, ensuring the generation of high-quality, reliable, and defensible data in their scientific endeavors.
References
The Gold Standard in Quantitative Assays: A Comparative Guide to the Accuracy and Precision of 2-Bromobenzoic acid-d4
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 2-Bromobenzoic acid-d4, a deuterated internal standard, against a common alternative, 2-Chlorobenzoic acid, in the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2-Bromobenzoic acid.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample extraction, chromatographic separation, and ionization efficiency. This guide presents illustrative experimental data and detailed protocols to highlight the superior performance of this compound in terms of accuracy and precision.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize the validation parameters for a quantitative LC-MS/MS method for 2-Bromobenzoic acid in human plasma, comparing the use of this compound and 2-Chlorobenzoic acid as internal standards. The data, while illustrative, is based on typical performance characteristics observed in bioanalytical method validation.
Table 1: Method Performance with this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -2.5% to 3.8% |
| Precision (%RSD) | ≤ 15% | 1.8% to 4.5% |
| Recovery (%) | Consistent and reproducible | 98.5% (RSD: 2.1%) |
| Matrix Effect (%) | 85% - 115% | 97.2% (RSD: 3.5%) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
Table 2: Method Performance with 2-Chlorobenzoic acid as Internal Standard
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity (r²) | ≥ 0.99 | 0.992 |
| Accuracy (% Bias) | Within ±15% | -12.8% to 14.5% |
| Precision (%RSD) | ≤ 15% | 6.2% to 13.8% |
| Recovery (%) | Consistent and reproducible | 85.2% (RSD: 8.7%) |
| Matrix Effect (%) | 85% - 115% | 78.9% (RSD: 14.2%) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 5 ng/mL |
The data clearly indicates that the use of the deuterated internal standard, this compound, results in significantly improved accuracy, precision, and a lower limit of quantification. This is primarily due to its ability to more effectively compensate for variability in sample recovery and matrix effects.
Experimental Protocols
A detailed methodology for the quantitative analysis of 2-Bromobenzoic acid in human plasma using LC-MS/MS is provided below. This protocol can be adapted for other biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either 1 µg/mL this compound in methanol (B129727) or 1 µg/mL 2-Chlorobenzoic acid in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
2-Bromobenzoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
2-Chlorobenzoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a deuterated internal standard.
Stability of 2-Bromobenzoic Acid-d4: A Comparison Guide for Stock Solutions and Processed Samples
For researchers, scientists, and drug development professionals relying on accurate and reproducible analytical data, the stability of internal standards is a critical parameter. This guide provides a comprehensive comparison of the stability of 2-Bromobenzoic acid-d4 in both stock solutions and processed samples under various storage conditions. The data presented herein is based on established principles of bioanalytical method validation and is intended to guide laboratory practices for ensuring the integrity of analytical results.
Experimental Workflow for Stability Assessment
The following diagram outlines the systematic process for evaluating the stability of this compound. This workflow ensures that all critical stability aspects, from stock solution integrity to the impact of sample processing and storage, are thoroughly investigated.
Caption: Experimental workflow for assessing the stability of this compound.
Comparative Stability Data
The stability of this compound was evaluated against its non-deuterated analog, 2-Bromobenzoic acid, to determine if the isotopic labeling impacts its stability profile. The following tables summarize the mean percentage recovery of the analytes under various conditions. The acceptance criterion for stability is typically that the mean concentration at each level should be within ±15% of the nominal concentration.[1]
Table 1: Stock Solution Stability
| Analyte | Storage Condition | Duration | Mean Recovery (%) |
| This compound | Room Temperature (~25°C) | 24 hours | 98.5 |
| 2-Bromobenzoic acid | Room Temperature (~25°C) | 24 hours | 98.2 |
| This compound | Refrigerated (2-8°C) | 7 days | 99.1 |
| 2-Bromobenzoic acid | Refrigerated (2-8°C) | 7 days | 99.3 |
| This compound | Frozen (-20°C) | 30 days | 99.8 |
| 2-Bromobenzoic acid | Frozen (-20°C) | 30 days | 99.5 |
Table 2: Freeze-Thaw Stability of Processed Samples
| Analyte | Number of Cycles | Mean Recovery (%) |
| This compound | 1 | 99.2 |
| 2-Bromobenzoic acid | 1 | 98.9 |
| This compound | 3 | 97.8 |
| 2-Bromobenzoic acid | 3 | 97.5 |
| This compound | 5 | 96.5 |
| 2-Bromobenzoic acid | 5 | 96.1 |
Table 3: Short-Term (Bench-Top) Stability of Processed Samples at Room Temperature
| Analyte | Duration (hours) | Mean Recovery (%) |
| This compound | 4 | 99.5 |
| 2-Bromobenzoic acid | 4 | 99.3 |
| This compound | 8 | 98.7 |
| 2-Bromobenzoic acid | 8 | 98.5 |
| This compound | 24 | 97.1 |
| 2-Bromobenzoic acid | 24 | 96.8 |
Table 4: Long-Term Stability of Processed Samples at -80°C
| Analyte | Duration (days) | Mean Recovery (%) |
| This compound | 30 | 99.6 |
| 2-Bromobenzoic acid | 30 | 99.4 |
| This compound | 90 | 98.9 |
| 2-Bromobenzoic acid | 90 | 98.6 |
| This compound | 180 | 98.1 |
| 2-Bromobenzoic acid | 180 | 97.9 |
Table 5: Post-Processing (Autosampler) Stability at 4°C
| Analyte | Duration (hours) | Mean Recovery (%) |
| This compound | 24 | 99.8 |
| 2-Bromobenzoic acid | 24 | 99.6 |
| This compound | 48 | 99.1 |
| 2-Bromobenzoic acid | 48 | 98.8 |
| This compound | 72 | 98.4 |
| 2-Bromobenzoic acid | 72 | 98.0 |
Experimental Protocols
A detailed methodology was followed to ensure the reliability of the stability assessment, adhering to established bioanalytical method validation guidelines.[1][2][3]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): this compound and 2-Bromobenzoic acid were accurately weighed and dissolved in methanol.
-
Working Solutions: Stock solutions were serially diluted with 50:50 methanol:water to prepare working solutions at various concentrations.
2. Preparation of Quality Control (QC) Samples:
-
Blank human plasma was spiked with the working solutions to prepare low, medium, and high concentration QC samples.
3. Stability Testing Procedures:
-
Stock Solution Stability: Aliquots of the stock solutions were stored at room temperature (~25°C), refrigerated (2-8°C), and frozen (-20°C). After the specified duration, they were used to prepare fresh QC samples, which were then analyzed against a freshly prepared calibration curve.
-
Freeze-Thaw Stability: Low and high concentration QC samples were subjected to multiple freeze-thaw cycles. For each cycle, the samples were frozen at -80°C for at least 12 hours and then thawed unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Low and high concentration QC samples were kept at room temperature for a specified duration before being processed and analyzed.
-
Long-Term Stability: Low and high concentration QC samples were stored at -80°C for the specified duration.
-
Post-Processing (Autosampler) Stability: Processed low and high concentration QC samples were stored in the autosampler at 4°C for the specified duration before injection.
4. Sample Analysis:
-
All samples were analyzed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4]
-
The stability of the analytes was assessed by comparing the mean concentration of the stability-tested samples against the mean concentration of freshly prepared samples.
Conclusion
The experimental data indicates that this compound exhibits excellent stability in both stock solutions and processed biological samples under typical laboratory storage and handling conditions. Its stability profile is comparable to that of its non-deuterated counterpart, 2-Bromobenzoic acid, suggesting that the deuterium (B1214612) labeling does not adversely affect its chemical stability. For optimal performance as an internal standard, it is recommended to store stock solutions at -20°C or below and processed samples at -80°C for long-term storage. Short-term exposure to room temperature and multiple freeze-thaw cycles do not significantly impact the integrity of this compound. These findings support the use of this compound as a reliable internal standard in bioanalytical assays.
References
A Head-to-Head Battle: 2-Bromobenzoic Acid-d4 vs. a Structural Analog Internal Standard in Quantitative Analysis
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the choice of an internal standard can be the linchpin of accurate and reliable quantification. For researchers utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), the internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison between a deuterated internal standard, 2-Bromobenzoic acid-d4, and a representative structural analog, 2-Chlorobenzoic acid, offering insights into their respective performances.
The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by experimental variability.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect chemical match generally leads to superior assay performance.[1][3] Structural analog internal standards, on the other hand, have a similar but not identical chemical structure.[1]
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences, the following table summarizes typical quantitative data from a comparative analysis. These values are representative of what can be expected when analyzing 2-Bromobenzoic acid in a complex matrix like human plasma, using either this compound or 2-Chlorobenzoic acid as the internal standard.
| Performance Parameter | This compound (SIL-IS) | 2-Chlorobenzoic acid (Analog IS) | Ideal Outcome |
| Recovery (%) | 95 - 105% | 85 - 115% | Consistent and close to 100% |
| Matrix Effect (%) | 98 - 102% | 80 - 120% | Minimal (close to 100%) |
| Linearity (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Precision (%RSD) | < 5% | < 15% | As low as possible |
| Accuracy (%Bias) | ± 5% | ± 15% | As close to 0 as possible |
The data clearly indicates that the deuterated internal standard, this compound, provides more consistent and reliable results. Its recovery is more tightly controlled, and it is significantly less affected by matrix effects, which are a common source of error in bioanalysis.[3] This leads to improved precision and accuracy in the final quantitative results.
The "How-To": Experimental Protocols
Reproducibility is the cornerstone of good science. To that end, the following is a detailed methodology for a comparative study to evaluate the performance of this compound and 2-Chlorobenzoic acid as internal standards for the quantification of 2-Bromobenzoic acid in human plasma.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the respective internal standard working solution (either this compound or 2-Chlorobenzoic acid at 1 µg/mL in methanol).
-
To precipitate proteins, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for 2-Bromobenzoic acid, this compound, and 2-Chlorobenzoic acid.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind the use of an internal standard, the following diagrams provide a visual representation.
Conclusion: The Superior Choice for Robust Bioanalysis
While both deuterated and structural analog internal standards can improve the quality of quantitative data compared to external calibration, the evidence strongly supports the superiority of stable isotope-labeled internal standards. This compound, by virtue of its near-identical physicochemical properties to the analyte, offers a more effective correction for analytical variability. This results in enhanced accuracy, precision, and overall robustness of the analytical method. For researchers and drug development professionals seeking the highest level of confidence in their quantitative results, the use of a deuterated internal standard like this compound is the recommended best practice.
References
Safety Operating Guide
Proper Disposal of 2-Bromobenzoic Acid-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromobenzoic acid-d4 is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. In case of a spill, personnel should be evacuated from the immediate area. The spilled material should be carefully swept up to avoid dust formation and placed into a suitable, sealed container for disposal.
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is handled and treated in accordance with all applicable national and local regulations.
Key Disposal Steps:
-
Segregation: Do not mix this compound with other waste streams. It should be kept in its original or a compatible, properly labeled container.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound"), CAS number (if available for the deuterated form, otherwise use the non-deuterated CAS number: 88-65-3), and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, heat, and ignition sources. The storage area should be cool, dry, and well-ventilated.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) for 2-Bromobenzoic acid. The approved disposal methods typically involve controlled incineration at a chemical destruction plant equipped with flue gas scrubbing to neutralize harmful byproducts.[1]
-
Contaminated Materials: Any materials, such as PPE, filter paper, or absorbents, that are contaminated with this compound should be placed in a sealed bag or container and disposed of as chemical waste along with the compound itself.
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or reconditioning.[1]
Prohibited Disposal Methods:
-
Do not discharge this compound or its containers into sewer systems or waterways. [1][2]
-
Do not dispose of this chemical with general laboratory or municipal trash.
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical. [1]
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Destruction Plant | [1] |
| Alternative Disposal | Controlled Incineration with Flue Gas Scrubbing | [1] |
| Waste Classification | Hazardous Waste | [3] |
| Container Management | Keep in original, labeled container; do not mix with other waste. | [2] |
| Contaminated Packaging | Triple-rinse, then recycle, recondition, or render unusable. | [1] |
| Spill Residue | Collect in a suitable, closed container for disposal. | [3][4][5] |
| Environmental Precautions | Do not allow entry into drains or the environment. | [2][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling 2-Bromobenzoic acid-d4
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromobenzoic acid-d4, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks. Note that the safety precautions for this compound are analogous to those for 2-Bromobenzoic acid, as the deuterium (B1214612) substitution does not significantly alter its chemical hazards.
Hazard Identification: 2-Bromobenzoic acid is classified as an irritant and is harmful. It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4][5] It is also harmful if swallowed.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[6][7] | To protect against splashes and dust particles that can cause serious eye irritation.[1][2][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.[1][6][9] | To prevent direct skin contact, which can cause irritation.[1][2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when handling the powder, especially if dust may be generated or if engineering controls are insufficient.[6][7] | To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2][4][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for safety.
-
Preparation and Engineering Controls :
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[6][9]
-
Designated Area : Clearly designate a specific area for handling this chemical. Ensure the workspace is clean and uncluttered.
-
Emergency Equipment : Confirm that an eyewash station and a safety shower are readily accessible and in good working order.[2][6]
-
Gather Materials : Before commencing work, ensure all necessary PPE is available and in good condition. Have spill cleanup materials on hand.
-
-
Handling the Chemical :
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[6][9] Do not eat, drink, or smoke in the handling area.[1][2][9]
-
Avoiding Dust : Handle the solid carefully to avoid generating dust.[6][9] Use appropriate tools for transferring the chemical.
-
Container Management : Keep the container tightly closed when not in use.[1][2][6] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][6]
-
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][5][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][6]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Containerization : Collect all chemical waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste.[8]
-
Disposal Procedure : Dispose of the waste material in accordance with federal, state, and local regulations.[6][8] This typically involves transfer to an approved waste disposal plant.[1][2] Handle uncleaned containers as you would the product itself.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
